5,6-dichloro-2-methyl-1H-pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
5,6-dichloro-2-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQPBCZFPWRAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS number 32265-50-2 properties.
Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5,6-Dichloro-2-methylpyrimidin-4-ol (CAS 32265-50-2)
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the pyrimidine ring remains a "privileged scaffold," frequently utilized to mimic the adenine core of ATP in kinase inhibitors or to serve as a robust hydrogen-bonding network in receptor antagonists. 5,6-Dichloro-2-methylpyrimidin-4-ol (CAS 32265-50-2) is a highly specialized, polyfunctional building block[1]. Featuring a C-4 hydroxyl group, electron-withdrawing chlorides at C-5 and C-6, and an electron-donating methyl group at C-2, this molecule provides a unique electronic topography. This whitepaper details the structural dynamics, regioselective reactivity, and validated synthetic protocols for deploying this intermediate in advanced scaffold assembly.
Physicochemical Properties & Structural Dynamics
To effectively utilize CAS 32265-50-2, one must first understand its baseline physical properties and solution-phase behavior. The compound exhibits lactam-lactim tautomerism; while drawn as a "pyrimidin-4-ol," in polar protic and aprotic solvents, the equilibrium shifts heavily toward the pyrimidin-4(3H)-one tautomer. This dynamic dictates its reactivity: the C-4 oxygen is not a simple hydroxyl but rather a carbonyl-like moiety that requires electrophilic activation before it can participate in cross-coupling or substitution reactions.
Table 1: Quantitative Physicochemical Profile of CAS 32265-50-2 [1]
| Property | Specification / Value |
| CAS Number | 32265-50-2 |
| Chemical Nomenclature | 5,6-Dichloro-2-methylpyrimidin-4-ol |
| Molecular Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.00 g/mol |
| SMILES String | CC1=NC(=C(C(=N1)O)Cl)Cl |
| Typical Purity | ≥95% (Analytical Grade) |
| Storage Conditions | Sealed, dry environment at 2–8°C |
Synthetic Reactivity and Orthogonal Functionalization
The true value of CAS 32265-50-2 lies in its capacity for orthogonal functionalization . The differential electron density across the pyrimidine ring allows chemists to selectively react specific positions without protecting groups.
-
C-4 Activation: The C-4 position is highly electron-deficient due to the adjacent nitrogen atoms. However, the tautomeric pyrimidinone oxygen is a poor leaving group. Conversion to a chloride (using POCl₃) or a triflate (using Tf₂O) is mandatory to prime this position for Nucleophilic Aromatic Substitution (SₙAr).
-
C-6 vs. C-5 Reactivity: Once the C-4 position is converted to a chloride (yielding 4,5,6-trichloro-2-methylpyrimidine), the molecule possesses three C-Cl bonds. SₙAr reactions will occur exclusively at C-4 first, followed by C-6, because these positions are activated by the ortho/para-directing ring nitrogens. The C-5 chloride is electronically isolated from the nitrogens and is practically inert to SₙAr, making it an ideal handle for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings).
Validated Experimental Methodologies
The following protocols are engineered as self-validating systems, ensuring that researchers can track reaction progress and prevent catastrophic side reactions.
Protocol A: Electrophilic Activation (Chlorination at C-4)
Objective: Convert CAS 32265-50-2 to the highly reactive 4,5,6-trichloro-2-methylpyrimidine.
-
Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with CAS 32265-50-2 (10.0 mmol, 1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 50.0 mmol, 5.0 eq). Cool the suspension to 0°C using an ice bath. Slowly add N,N-dimethylaniline (12.0 mmol, 1.2 eq) dropwise over 10 minutes.
-
Causality: POCl₃ serves as both solvent and electrophile. N,N-dimethylaniline acts as a nucleophilic catalyst—accelerating the formation of the Vilsmeier-Haack-type intermediate—and as an acid scavenger to neutralize the HCl byproduct, preventing degradation of the pyrimidine core.
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 90°C for 3 hours.
-
Self-Validation: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The highly polar starting material (R_f ~ 0.1) will be completely consumed, replaced by a non-polar UV-active spot (R_f ~ 0.7).
-
-
Quenching (Critical Step): Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove ~80% of the excess POCl₃. Dissolve the resulting syrup in cold dichloromethane (DCM) and add it dropwise to a vigorously stirred beaker of crushed ice.
-
Causality: Residual POCl₃ reacts violently with water. Rapid addition causes an exothermic spike that will hydrolyze the newly formed C-4 chloride back to the starting pyrimidinone. Dropwise addition to ice ensures the temperature remains below 5°C, preserving the C-Cl bond.
-
-
Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organics with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the trichlorinated intermediate.
Protocol B: Regioselective SₙAr with Aliphatic Amines
Objective: Install a pharmacophore at the C-4 position with absolute regiocontrol.
-
Setup: Dissolve the 4,5,6-trichloro-2-methylpyrimidine (5.0 mmol, 1.0 eq) in anhydrous THF (25 mL) and cool to -78°C (dry ice/acetone bath).
-
Amine Addition: Add N,N-diisopropylethylamine (DIPEA, 10.0 mmol, 2.0 eq), followed by the dropwise addition of a primary aliphatic amine (5.2 mmol, 1.05 eq).
-
Causality: SₙAr at C-4 is highly exothermic and kinetically favored. Conducting the reaction at cryogenic temperatures (-78°C) suppresses the thermodynamic drive for secondary substitution at the C-6 position, guaranteeing >95% regioselectivity for the C-4 mono-aminated product.
-
-
Reaction & Validation: Allow the mixture to slowly warm to 0°C over 2 hours.
-
Self-Validation: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The chromatogram should display a single dominant peak with the mass corresponding to [M+H]⁺ of the mono-substituted product, with no di-substituted mass detected.
-
-
Workup: Quench with H₂O (10 mL), extract with EtOAc, and purify via silica gel chromatography.
Synthetic Workflow Visualization
The following diagram maps the logical progression from the raw building block to a complex bioactive scaffold, highlighting the orthogonal nature of the functionalization.
Orthogonal functionalization workflow of CAS 32265-50-2 for bioactive scaffold assembly.
Applications in Advanced Drug Design
Derivatives originating from CAS 32265-50-2 are heavily represented in the oncology and virology pipelines. The C-2 methyl group provides essential steric bulk that can lock the conformation of the pyrimidine ring when bound inside a kinase active site, increasing target residence time. Furthermore, the ability to retain a chlorine atom at the C-5 position (by bypassing it during SₙAr and cross-coupling at C-6) is a known strategy to enhance the lipophilicity (LogP) and metabolic stability of the final drug candidate, preventing rapid oxidative clearance by Cytochrome P450 enzymes.
References
Sources
Discovery, Synthesis, and Application of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one: A Technical Whitepaper
Executive Summary and Historical Context
In the landscape of medicinal chemistry and agrochemical development, highly functionalized pyrimidines serve as indispensable structural scaffolds. 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one (CAS: 32265-50-2), also referred to by its tautomeric name 5,6-dichloro-2-methylpyrimidin-4-ol, is a critical electrophilic building block[1].
Historically, the discovery and optimization of this specific chlorinated pyrimidine gained significant traction in the late 1980s and early 1990s. During this era, pharmaceutical research heavily focused on pyrimidine derivatives for cardiovascular indications. This compound was notably utilized as a primary intermediate in the synthesis of 5-substituted-6-aminopyrimidine derivatives, which were patented as potent inhibitors of blood platelet aggregation and thrombus formation[2]. Today, it remains a highly valued intermediate for synthesizing kinase inhibitors, antithrombotic agents, and complex heterocyclic libraries.
Structural Logic and Tautomerism
As a Senior Application Scientist, I emphasize that understanding the reactivity of this molecule requires analyzing its tautomeric equilibrium and electronic landscape.
The molecule exists in a dynamic equilibrium between the lactim (pyrimidin-4-ol) and lactam (1H-pyrimidin-4-one) forms. In polar solvents and the solid state, the lactam form predominates due to the thermodynamic stability provided by intermolecular hydrogen bonding. Electronically, the pyrimidine ring is profoundly electron-deficient. The nitrogen atoms withdraw electron density from the C2, C4, and C6 positions. The C2-methyl group provides mild electron donation (+I), slightly stabilizing the ring, while the highly electronegative chlorine atoms at C5 and C6 exert a strong inductive pull (-I), severely lowering the Lowest Unoccupied Molecular Orbital (LUMO) and priming the molecule for nucleophilic attack[3].
Table 1: Physicochemical Profile
To facilitate compound handling and computational modeling, the core physicochemical properties are summarized below[1]:
| Property | Value |
| CAS Registry Number | 32265-50-2 |
| Molecular Formula | C5H4Cl2N2O |
| Molecular Weight | 179.00 g/mol |
| LogP | 1.797 |
| Topological Polar Surface Area (TPSA) | 46.01 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Rotatable Bonds | 0 |
Synthetic Workflow and Reaction Optimization
The industrial and laboratory-scale synthesis of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one relies on a sequence of controlled chlorinations followed by a highly regioselective hydrolysis.
Fig 1. Synthetic workflow for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one.
Table 2: Optimization of Regioselective Hydrolysis (Step 3)
Achieving high yields requires balancing base equivalents and solvent polarity to prevent over-hydrolysis to the diol.
| Base Equivalent | Solvent System | Temp (°C) | Yield (%) | Regioselectivity (Mono:Di) |
| 1.0 eq NaOH | Water | 25 | 45 | 95:5 |
| 2.5 eq NaOH | THF/Water (1:1) | 60 | 88 | >99:1 |
| 2.5 eq KOH | Dioxane/Water (1:1) | 80 | 72 | 90:10 |
Self-Validating Protocol: Regioselective Hydrolysis
Objective: Synthesize 5,6-dichloro-2-methyl-1H-pyrimidin-4-one via controlled monohydrolysis of 4,5,6-trichloro-2-methylpyrimidine.
Causality & Logic: The starting material possesses two highly electrophilic centers at C4 and C6. Because the molecule is symmetric, initial attack at either C4 or C6 yields the same intermediate. However, once the first hydroxide substitutes a chloride to form the pyrimidin-4-one anion, the electron density of the pyrimidine ring increases dramatically. This resonance-stabilized anionic state heavily deactivates the remaining C6-chloride against a second nucleophilic attack by hydroxide, ensuring excellent mono-selectivity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4,5,6-trichloro-2-methylpyrimidine (10.0 g, 50.6 mmol) in 50 mL of tetrahydrofuran (THF).
-
Causality: THF provides necessary solubility for the highly lipophilic starting material while remaining miscible with the aqueous base.
-
-
Base Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add 2.5 equivalents of aqueous NaOH (5.0 g in 50 mL H₂O) dropwise over 30 minutes.
-
Causality: Exothermic substitution can lead to over-hydrolysis if the temperature is not strictly controlled.
-
-
Reaction Maturation: Heat the biphasic mixture to 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Causality: The initial attack is fast, but pushing the reaction to completion requires thermal energy due to the biphasic nature of the system.
-
-
Workup & Extraction: Cool the mixture to room temperature and remove THF under reduced pressure. The product remains dissolved in the aqueous layer as the sodium salt. Extract the aqueous layer once with diethyl ether (20 mL) to remove unreacted starting material.
-
pH-Dependent Precipitation: Carefully acidify the aqueous layer to pH 3 using 2M HCl.
-
Causality (Self-Validation): The pKa of the pyrimidin-4-ol is approximately 4.5–5.0. Acidification protonates the oxygen/nitrogen, crashing out the neutral target compound as a white precipitate. If the precipitate does not form, the pH has not crossed the isoelectric threshold.
-
-
Isolation: Filter the precipitate, wash with cold distilled water (2 × 20 mL), and dry in a vacuum oven at 50 °C overnight.
Applications in Drug Discovery: SNAr Reactivity
In drug discovery, 5,6-dichloro-2-methyl-1H-pyrimidin-4-one is predominantly utilized as an electrophilic building block. The C6 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].
Mechanistic Logic: Why does substitution occur exclusively at C6 and not C5? The C5 carbon is meta to the ring nitrogens. It does not benefit from the resonance stabilization of the Meisenheimer complex intermediate. Conversely, the C6 carbon is ortho to N1. When a nucleophile (e.g., a primary amine) attacks C6, the negative charge is delocalized directly onto the electronegative N1 atom. Furthermore, the adjacent C5-chlorine exerts an inductive electron-withdrawing effect (-I), further accelerating the attack. This predictable regioselectivity allows chemists to rapidly generate libraries of 6-amino-5-chloro-2-methylpyrimidin-4-one derivatives[2].
Fig 2. SNAr reactivity logic and regioselectivity at the C6 position.
References
- Google Patents. "US5002949A - 5-substituted-6-aminopyrimidine derivatives." United States Patent and Trademark Office.
Sources
Technical Whitepaper: Safe Handling, Physicochemical Profiling, and Reaction Methodologies for 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one
Executive Summary
In modern drug discovery, halogenated pyrimidines serve as indispensable, highly functionalized building blocks. Specifically, 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (CAS 32265-50-2)—which exists in tautomeric equilibrium with 5,6-dichloro-2-methylpyrimidin-4-ol—is heavily utilized in the synthesis of advanced pharmaceutical intermediates, including novel antibiofilm agents and kinase inhibitors (1)[1].
As application scientists, we must approach this compound not merely as a reagent, but as a highly reactive electrophilic system. The presence of two adjacent chlorine atoms on an electron-deficient pyrimidine ring imparts significant reactivity toward nucleophilic aromatic substitution (SNAr). However, this exact mechanistic profile dictates stringent safety, storage, and handling protocols to mitigate occupational exposure and prevent premature chemical degradation.
Physicochemical Profiling & Mechanistic Toxicology
To design a robust handling strategy, we must first analyze the molecular behavior of the compound. The electron-withdrawing nature of the ring nitrogen atoms and the C4-carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine core. This makes the C6-chlorine highly susceptible to displacement by nucleophiles—including ambient atmospheric moisture (causing hydrolysis) and nucleophilic residues on human skin proteins (e.g., cysteine, lysine), which leads to severe irritation and sensitization (2)[2].
Table 1: Quantitative Physicochemical and Hazard Data
| Parameter | Value / Specification | Mechanistic Rationale |
| CAS Number | 32265-50-2 | Unique identifier for the tautomeric mixture (pyrimidin-4-one / pyrimidin-4-ol) (3)[3]. |
| Molecular Weight | 179.00 g/mol | Low MW facilitates rapid dissolution in polar aprotic solvents[3]. |
| LogP | ~1.79 | Moderate lipophilicity allows it to penetrate lipid bilayers, necessitating strict barrier protection[3]. |
| Storage | 2-8°C (Desiccated) | Suppresses thermal degradation and prevents slow hydrolysis of the C-Cl bonds by atmospheric moisture[3]. |
| GHS Hazards | H315, H319, H335 | Electrophilic nature causes severe skin/eye irritation and respiratory toxicity upon inhalation of dust[2]. |
Engineering Controls and PPE: The Causality of Safety
Standard laboratory safety often relies on rote memorization. In contrast, a scientifically rigorous safety protocol is grounded in chemical causality.
-
Respiratory Protection (Mitigating H335): Halogenated pyrimidines are crystalline solids that can form fine, respirable dusts during weighing. Inhalation exposes mucosal membranes to the electrophilic core, leading to rapid hydrolysis and the generation of localized hydrochloric acid (HCl), causing severe respiratory irritation (2)[2].
-
Directive: All dispensing must occur within a high-velocity chemical fume hood or a Class II Type A2 biological safety cabinet.
-
-
Dermal Protection (Mitigating H315/H319): The compound's LogP of 1.79 allows it to partition effectively into the stratum corneum. Once absorbed, the reactive C-Cl bonds act as haptens, covalently binding to tissue and potentially causing allergic contact dermatitis.
-
Directive: Standard latex is highly permeable to halogenated organics. Double-gloving with heavy-duty nitrile or neoprene (minimum 5 mil thickness) is mandatory.
-
Standard Operating Procedure (SOP): SNAr Reaction Workflow
This protocol details the nucleophilic aromatic substitution of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one with a primary amine. It is designed as a self-validating system , meaning each step contains a measurable output to confirm success before proceeding.
Step 1: Reagent Preparation and Desiccation
-
Action: Remove the sealed vial of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This moisture will competitively hydrolyze the C6-chloride during the reaction, depressing yields.
-
Validation Check: The powder must remain free-flowing upon opening. Clumping is a direct indicator of moisture ingress and partial degradation.
Step 2: Inert Dispensing and Dissolution
-
Action: In a fume hood, weigh 1.0 equivalent of the pyrimidinone into a flame-dried round-bottom flask using an anti-static spatula. Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an argon atmosphere.
-
Causality: DMF stabilizes the polar Meisenheimer complex intermediate formed during the SNAr reaction. Argon prevents oxidative side reactions. Anti-static tools prevent dust aerosolization.
-
Validation Check: The mixture should form a clear, pale-yellow solution within 5 minutes of stirring. Persistent turbidity indicates the presence of insoluble, hydrolyzed starting material.
Step 3: Nucleophile Addition
-
Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.1 equivalents of the primary amine at 0°C.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the incoming primary amine nucleophile. The 0°C starting temperature controls the exotherm and ensures regioselectivity (directing substitution primarily to the more reactive C6 position over C5).
-
Validation Check: A slight exotherm and the gradual formation of a fine white precipitate (DIPEA·HCl salt) physically validate that the substitution is occurring successfully.
Step 4: Quenching and Halogenated Waste Segregation
-
Action: Quench the reaction by pouring the mixture into 5 volumes of ice-cold saturated aqueous NaHCO3. Extract with Ethyl Acetate.
-
Causality: The mildly basic aqueous quench neutralizes residual HCl and hydrolyzes any unreacted electrophile, terminating the reaction safely.
-
Validation Check: TLC (UV active at 254 nm) must show the complete disappearance of the starting material spot. All aqueous and organic waste must be segregated into designated "Halogenated Organic Waste" containers to ensure environmental compliance (2)[2].
Visualizing the Workflow
Below is the logical workflow for handling and reacting 5,6-dichloro-2-methyl-1H-pyrimidin-4-one, mapping the physical steps to their safety and chemical rationales.
Safe handling and SNAr reaction workflow for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one.
Emergency Response and Decontamination
In the event of a solid surface spill, standard aqueous cleanup is contraindicated.
-
Do NOT use water initially , as this can generate HCl gas upon rapid hydrolysis of the concentrated powder.
-
Cover the solid spill with a dry, inert absorbent (e.g., dry sand or vermiculite) (4)[4].
-
Sweep the material using non-sparking, anti-static tools to prevent aerosolization.
-
Wash the contaminated surface with a dilute, mildly alkaline solution (e.g., 5% sodium carbonate) to safely neutralize residual electrophilic traces, followed by a final water rinse (2)[2].
References
-
PMC / National Institutes of Health. "Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7". Retrieved from: [Link]
Sources
A Technical Guide to Commercial Sourcing and Application of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one for Drug Discovery
This in-depth guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for the vital building block, 5,6-dichloro-2-methyl-1H-pyrimidin-4-one, and offers expert insights into its sourcing, quality assessment, and application in synthetic chemistry.
Introduction: The Strategic Importance of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one
5,6-dichloro-2-methyl-1H-pyrimidin-4-one (CAS No. 32265-50-2) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its pyrimidinone core is a common scaffold in a wide range of biologically active molecules. The presence of two reactive chlorine atoms at the 5 and 6 positions allows for selective derivatization through nucleophilic aromatic substitution (SNAr) reactions, making it a versatile starting material for the synthesis of diverse compound libraries.
It is important to note that this compound can exist in tautomeric forms, primarily as 5,6-dichloro-2-methylpyrimidin-4-ol. For the purpose of this guide, both names refer to the same chemical entity under CAS number 32265-50-2.
Commercial Supplier Landscape
Identifying a reliable source for key starting materials is a critical first step in any research and development program. The following table provides a summary of known commercial suppliers for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one. It is crucial to contact suppliers directly to obtain the most current information on availability, pricing, and detailed specifications.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| ChemScene | 5,6-Dichloro-2-methylpyrimidin-4-ol | 32265-50-2 | ≥95% | Inquire |
| Sigma-Aldrich (ChemBridge) | 5,6-dichloro-2-methyl-4-pyrimidinol | 32265-50-2 | Inquire | Inquire |
| Hit2Lead | 5,6-dichloro-2-methyl-4-pyrimidinol | 32265-50-2 | Inquire | Inquire |
| Fluorochem | 5,6-Dichloro-2-methylpyrimidin-4-ol | 32265-50-2 | 95% | 250mg, 1g |
Supplier Evaluation and Qualification: A Scientist's Perspective
The commercial availability of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one appears to be primarily for research quantities. When selecting a supplier, it is imperative to move beyond simple catalog listings and perform a thorough qualification.
The Criticality of a Certificate of Analysis (CoA)
A Certificate of Analysis is a non-negotiable document for any starting material. It provides a lot-specific confirmation of quality. Key parameters to scrutinize on a CoA include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For a starting material in drug discovery, a purity of ≥95% is generally acceptable, though higher purity may be required for later-stage development.
-
Identity Confirmation: This should be confirmed by methods such as 1H NMR and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.
-
Water Content: Often determined by Karl Fischer titration. Excess water can interfere with moisture-sensitive downstream reactions.
-
Residual Solvents: Important for later-stage development and GMP synthesis, but good practice to be aware of even at the research stage.
Understanding the Synthetic Route and Potential Impurities
Knowledge of the synthetic route to 5,6-dichloro-2-methyl-1H-pyrimidin-4-one provides insight into potential impurities. A common route involves the chlorination of a dihydroxy-pyrimidine precursor. Incomplete chlorination could lead to the presence of mono-chloro impurities, which could complicate subsequent reactions. The closely related compound, 4,6-dichloro-2-methylpyrimidine, is a commercially available and structurally similar molecule, highlighting the types of isomers and byproducts that can arise in pyrimidine chemistry.
The following diagram illustrates a typical supplier evaluation workflow:
Caption: A workflow for the evaluation and qualification of chemical suppliers.
Application in Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the pyrimidinone ring are susceptible to nucleophilic aromatic substitution, which is a cornerstone of its utility in building complex molecules.[1] The electron-withdrawing nature of the pyrimidine ring nitrogens activates the chloro-substituents towards attack by nucleophiles.
General Principles of Reactivity
In dichloropyrimidine systems, the regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile. For 5,6-dichloro-2-methyl-1H-pyrimidin-4-one, the two chlorine atoms are in different electronic environments, which can be exploited for selective mono- or di-substitution.
The following diagram illustrates the general concept of a nucleophilic aromatic substitution on the dichloropyrimidinone core.
Caption: Generalized scheme of a nucleophilic aromatic substitution reaction.
Detailed Experimental Protocol: Mono-amination
This protocol provides a representative procedure for the mono-amination of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one with a primary amine. This reaction is a common transformation in the synthesis of kinase inhibitors and other pharmacologically active compounds. This protocol is adapted from established procedures for similar dichloropyrimidine systems.[1]
Materials:
-
5,6-dichloro-2-methyl-1H-pyrimidin-4-one (1.0 eq.)
-
Primary amine of choice (1.1 eq.)
-
Potassium carbonate (K2CO3), anhydrous (3.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (1.0 eq.) and anhydrous potassium carbonate (3.0 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting pyrimidinone.
-
Add the primary amine (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated product.
Causality and Self-Validation:
-
Inert Atmosphere: Prevents the introduction of moisture, which can quench the base and potentially lead to side reactions.
-
Anhydrous Solvent and Base: Ensures the efficacy of the base and prevents hydrolysis of the starting material.
-
Excess Base: The use of potassium carbonate as a base is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of di-substituted or degradation products.
-
Aqueous Work-up: Quenches the reaction and removes inorganic salts and the DMF solvent.
-
Chromatographic Purification: Ensures the isolation of the desired product with high purity, which is validated by spectroscopic analysis (1H NMR, 13C NMR, and MS).
Conclusion
5,6-dichloro-2-methyl-1H-pyrimidin-4-one is a valuable and versatile building block for drug discovery and development. While the number of direct commercial suppliers may be limited, a thorough evaluation process can secure a reliable source of high-quality material. Understanding the reactivity of this compound, particularly in nucleophilic aromatic substitution reactions, allows for its effective incorporation into synthetic strategies targeting novel therapeutics. The provided experimental protocol serves as a robust starting point for the synthesis of mono-substituted derivatives, with the principles of causality and self-validation embedded within the procedure to ensure reliable and reproducible results.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
Sources
Application Note: Process Synthesis and Mechanistic Optimization of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one Derivatives
Executive Summary
The pyrimidine scaffold is a privileged structure in modern drug discovery. Specifically, 5,6-dichloro-2-methyl-1H-pyrimidin-4-one and its derivatives serve as critical electrophilic building blocks for the synthesis of advanced therapeutics, including allosteric PTPN11 (SHP2) inhibitors[1] and Polo-like kinase 4 (PLK4) inhibitors[2].
This application note provides a comprehensive, self-validating synthetic guide for producing 5,6-dichloro-2-methyl-1H-pyrimidin-4-one. By moving away from brute-force chlorination and instead leveraging the intrinsic electronic properties of pyrimidinone tautomers, this three-step protocol ensures high regioselectivity, scalability, and safety.
Mechanistic Rationale & Pathway Selection
The synthesis of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one requires precise control over the functionalization of the pyrimidine ring. Direct electrophilic aromatic substitution (EAS) on fully aromatized pyrimidines is notoriously difficult because the ring is highly electron-deficient[3].
To circumvent this, our validated workflow relies on a Hydrolysis-First Pathway :
-
Deoxychlorination : 4,6-dihydroxy-2-methylpyrimidine is treated with phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-methylpyrimidine. The POCl₃ converts the hydroxyl groups into excellent phosphorodichloridate leaving groups, driving the formation of the dichloride[4].
-
Regioselective Hydrolysis : Mono-hydrolysis of the symmetric 4,6-dichloropyrimidine intermediate is achieved using aqueous sodium hydroxide. Once the first chloride is displaced via Nucleophilic Aromatic Substitution (S_NAr), the molecule tautomerizes into 6-chloro-2-methyl-1H-pyrimidin-4-one. The resulting electron-donating oxo group (and the negative charge under basic conditions) severely deactivates the remaining C6 chloride toward further S_NAr, making this step inherently self-limiting and highly regioselective[4].
-
C5-Electrophilic Halogenation : While fully aromatic pyrimidines resist EAS, the 1H-pyrimidin-4-one system acts as a cyclic enol/lactam. The oxygen and nitrogen atoms donate electron density via resonance directly to the C5 position[5]. This dramatic increase in nucleophilicity at C5 allows for mild, quantitative chlorination using N-Chlorosuccinimide (NCS), avoiding the harsh, impurity-generating conditions (e.g., Cl₂ gas, FeCl₃) that would otherwise be required.
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one.
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to ensure the reaction causality is maintained before proceeding.
Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine
-
Causality: N,N-Dimethylaniline (DMA) is used as a catalytic nucleophile and acid scavenger to accelerate the Vilsmeier-type intermediate formation and buffer the generated HCl.
-
Procedure:
-
Charge a dry, argon-flushed round-bottom flask with 4,6-dihydroxy-2-methylpyrimidine (1.0 equiv) and POCl₃ (5.0 equiv).
-
Add N,N-Dimethylaniline (0.5 equiv) dropwise at 0 °C. Caution: Exothermic.
-
Heat the mixture to reflux (105 °C) for 4 hours.
-
IPC: Monitor by LC-MS. The reaction is complete when the starting material mass (m/z 127) is entirely replaced by the product mass (m/z 163).
-
Distill off excess POCl₃ under reduced pressure.
-
Carefully quench the resulting syrup by pouring it over crushed ice with vigorous stirring.
-
Extract with Dichloromethane (DCM), wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield a white solid.
-
Step 2: Synthesis of 6-Chloro-2-methyl-1H-pyrimidin-4-one
-
Causality: A biphasic THF/H₂O system is utilized to modulate the local concentration of hydroxide ions, preventing over-hydrolysis to the dihydroxy species.
-
Procedure:
-
Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 equiv) in THF (10 volumes).
-
Cool the solution to 0 °C and add 2.0 M aqueous NaOH (2.2 equiv) dropwise over 30 minutes.
-
Warm to room temperature and stir for 12 hours.
-
IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The non-polar dichloride spot (R_f ~0.8) should convert entirely to a highly polar baseline spot (R_f ~0.1).
-
Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 4–5.
-
The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum[4].
-
Step 3: Synthesis of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one
-
Causality: DMF is chosen as the solvent because its high dielectric constant stabilizes the polar transition state of the EAS reaction, maximizing the efficiency of NCS.
-
Procedure:
-
Dissolve 6-chloro-2-methyl-1H-pyrimidin-4-one (1.0 equiv) in anhydrous DMF (5 volumes).
-
Add N-Chlorosuccinimide (NCS) (1.05 equiv) in three portions to control the mild exotherm.
-
Heat the reaction mixture to 60 °C for 3 hours.
-
IPC: Monitor by LC-MS. The starting material (m/z 145) should cleanly convert to the target compound (m/z 179).
-
Cool the mixture to room temperature and pour into 15 volumes of ice-cold water.
-
Stir for 30 minutes to ensure complete precipitation. Filter the pale yellow solid, wash thoroughly with water to remove succinimide byproducts, and dry.
-
Quantitative Data & Analytical Characterization
The table below summarizes the expected reaction metrics and diagnostic analytical data for the self-validation of each intermediate.
| Compound | MW ( g/mol ) | Typical Yield | Purity (HPLC) | Diagnostic ¹H NMR (DMSO-d₆, 400 MHz) | ESI-MS (m/z) |
| 4,6-Dichloro-2-methylpyrimidine | 163.00 | 85–90% | >98% | δ 7.75 (s, 1H, C5-H), 2.60 (s, 3H, CH₃) | 163.0 [M+H]⁺ |
| 6-Chloro-2-methyl-1H-pyrimidin-4-one | 144.56 | 75–80% | >95% | δ 12.80 (br s, 1H, NH/OH), 6.30 (s, 1H, C5-H), 2.35 (s, 3H, CH₃) | 145.0[M+H]⁺ |
| 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one | 179.00 | 80–85% | >97% | δ 13.10 (br s, 1H, NH/OH), 2.40 (s, 3H, CH₃) (Note: C5-H singlet at δ 6.30 is absent) | 179.0 [M+H]⁺ |
Note: The disappearance of the highly diagnostic C5 proton singlet (δ 6.30) in the final step is the primary NMR validation that regioselective C5-chlorination has successfully occurred.
References
- World Intellectual Property Organization. "Polo like kinase 4 inhibitors." Patent WO2022240876A1. Details the utilization of 5,6-dichloro-2-methylpyrimidine derivatives in targeted oncology.
- Canadian Intellectual Property Office. "6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer." Patent CA3109181A1.
-
SlideShare / International Journal of Pharmacy Research and Science. "Pyrimidine | PPTX." Mechanistic review of electrophilic substitution at the 5th position of pyrimidines. Available at: [Link]
-
Brown, D. J. The Pyrimidines, Volume 52. The Chemistry of Heterocyclic Compounds. Wiley, 1994. Comprehensive reference on pyrimidine ionization, spectra, and primary syntheses. Available at:[Link]
Sources
- 1. CA3109181A1 - 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2) inhibitors for treating cancer - Google Patents [patents.google.com]
- 2. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 3. Pyrimidine | PPTX [slideshare.net]
- 4. 6-Chloro-2-Methyl-4-Pyrimidinol | 17551-52-9 | Benchchem [benchchem.com]
- 5. wiley.com [wiley.com]
Application Note: Derivatization of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one for High-Throughput Biological Screening
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Strategic Importance
The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology and immunology. Among the vast array of pyrimidine building blocks, 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (CAS 32265-50-2) stands out as a highly versatile, multi-functional scaffold. Its unique substitution pattern—featuring a methyl group at C2, a tautomeric carbonyl/hydroxyl group at C4, and reactive halogens at C5 and C6—provides an ideal starting point for divergent synthesis.
This application note provides a comprehensive guide to the regioselective derivatization of this scaffold. By systematically functionalizing the C4, C5, and C6 positions, researchers can rapidly generate structurally diverse polysubstituted pyrimidine libraries optimized for high-throughput biological screening (HTS).
Mechanistic Insights: Reactivity & Regioselectivity
As a Senior Application Scientist, it is critical to understand the causality behind each synthetic choice rather than simply executing protocols. The derivatization of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one is governed by strict electronic and steric rules:
-
Tautomerism & Electrophilicity: In solution, this compound exists in an equilibrium between the pyrimidin-4-one and pyrimidin-4-ol tautomers. The electron-deficient nature of the pyrimidine ring is further amplified by the strong inductive (-I) effects of the C5 and C6 chlorine atoms, making the ring highly susceptible to nucleophilic attack[1].
-
Direct SNAr vs. Electrophilic Activation: The C4-OH (or carbonyl) is a poor leaving group for Nucleophilic Aromatic Substitution (SNAr). While direct SNAr can be performed at the C6-Cl position, converting the C4-OH to a C4-Cl via a Vilsmeier-Haack type chlorination (using POCl₃) generates a highly reactive 4,5,6-trichloro-2-methylpyrimidine intermediate[2]. This activation is essential for achieving full substitution around the pyrimidine core.
-
Regioselective SNAr: In the trichlorinated intermediate, the C4 and C6 positions are highly electrophilic due to their proximity to the N3 and N1 nitrogen atoms, respectively. SNAr reactions with amines or alkoxides will typically occur at C4 or C6 first, leaving the C5 position untouched[1].
-
Transition-Metal Catalysis at C5: The C5 chlorine is flanked by substituents and lacks an adjacent activating nitrogen, rendering it virtually inert to SNAr. However, this "unreactive" bond is a perfect handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for late-stage arylation[3]. Strict inert atmosphere techniques are mandatory here to prevent the oxidation of the sensitive Pd(0) catalytic species[4].
Mandatory Visualization: Derivatization Workflow
Caption: Sequential derivatization workflow of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one for HTS libraries.
Experimental Protocols
The following protocols form a self-validating system. Each step includes specific monitoring and workup procedures to ensure the purity of the intermediates before proceeding to the next complex transformation.
Protocol A: Electrophilic Activation (Synthesis of 4,5,6-Trichloro-2-methylpyrimidine)
Causality: Converts the unreactive C4-OH tautomer into a highly labile C4-Cl leaving group.
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube.
-
Reaction: Suspend 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (10.0 mmol, 1.0 eq) in neat Phosphorus oxychloride (POCl₃, 50.0 mmol, 5.0 eq).
-
Catalysis: Slowly add N,N-diisopropylethylamine (DIPEA, 12.0 mmol, 1.2 eq) dropwise at 0 °C. Note: DIPEA acts as a base and facilitates the formation of the active chlorinating species.
-
Heating: Heat the reaction mixture to 90–100 °C for 3–4 hours. Monitor the complete disappearance of the starting material via LC-MS.
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl₃. Carefully quench the resulting residue by adding it dropwise to crushed ice. Extract the aqueous layer with Dichloromethane (DCM, 3 × 20 mL).
-
Purification: Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the trichlorinated intermediate. Use immediately or store at -20 °C under Argon.
Protocol B: Regioselective SNAr Amination
Causality: Exploits the high electrophilicity of the C4/C6 positions to introduce primary/secondary amines, establishing the first point of library diversity.
-
Setup: Dissolve 4,5,6-trichloro-2-methylpyrimidine (5.0 mmol, 1.0 eq) in anhydrous THF (15 mL) under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition: Add DIPEA (10.0 mmol, 2.0 eq). Slowly add the desired primary amine (R-NH₂, 5.25 mmol, 1.05 eq) dropwise. Note: Strict temperature control at 0 °C is required to prevent over-substitution (di-amination).
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature over 2 hours.
-
Workup: Dilute the reaction with Ethyl Acetate (EtOAc, 30 mL) and wash with brine (2 × 15 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Validation: Purify via flash column chromatography (Hexanes/EtOAc gradient). Confirm regioselectivity (C4 vs C6 substitution) via 2D NMR (HMBC/HSQC).
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Causality: Functionalizes the chemically inert C5-Cl bond using transition-metal catalysis. Oxygen exclusion is paramount to prevent Pd(0) oxidation to inactive Pd(II) oxides[4].
-
Degassing: In a Schlenk flask, dissolve the C5-chloro intermediate (2.0 mmol, 1.0 eq) and the desired Arylboronic acid (Ar-B(OH)₂, 3.0 mmol, 1.5 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Sparge the solvent with Argon for 30 minutes.
-
Base & Catalyst: Add K₂CO₃ (6.0 mmol, 3.0 eq). Under a positive flow of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 mmol, 5 mol%)[3].
-
Reaction: Seal the flask and heat to 90–100 °C for 12–18 hours. Monitor via TLC until the starting chloride is consumed.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water.
-
Purification: Dry the organic phase, concentrate, and purify via automated flash chromatography to isolate the final polysubstituted pyrimidine.
Quantitative Data Presentation
The table below summarizes the expected performance metrics, yields, and regioselectivity for the derivatization workflows described above.
| Reaction Step | Starting Material | Reagents & Conditions | Target Site | Typical Yield (%) | Regioselectivity |
| Electrophilic Chlorination | 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one | POCl₃, DIPEA, Reflux (90 °C) | C4-OH → C4-Cl | 85–95 | Complete conversion |
| Direct SNAr (Alternative) | 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one | R-NH₂, K₂CO₃, DMF, 80 °C | C6-Cl | 70–85 | Highly C6 selective |
| Sequential SNAr | 4,5,6-Trichloro-2-methylpyrimidine | R-NH₂, DIPEA, THF, 0 °C to RT | C4-Cl / C6-Cl | 75–90 | Mixture (C4 > C6 preference) |
| Suzuki-Miyaura Coupling | C5-Chloro pyrimidine intermediate | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 100 °C | C5-Cl | 60–80 | C5 specific |
Preparation for Biological Screening
To ensure the integrity of the generated pyrimidine library during high-throughput screening (HTS), adherence to strict formatting protocols is required:
-
Purity Validation: All final compounds must demonstrate >95% purity via LC-UV (254 nm) and LC-MS prior to plating.
-
Stock Preparation: Dissolve compounds in anhydrous, cell-culture grade DMSO to a standard concentration of 10 mM.
-
Storage: Store DMSO stock plates in a desiccated environment at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation of the pyrimidine core.
References
-
MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI". MDPI. Available at:[Link]
Sources
Application Note: Regioselective Amination of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized pyrimidinone scaffolds for kinase inhibitors and antiviral agents.
Introduction & Mechanistic Rationale
The pyrimidinone scaffold is a privileged structure in modern drug discovery, frequently serving as the core pharmacophore in targeted therapeutics. Functionalization of these heterocycles relies heavily on Nucleophilic Aromatic Substitution (SNAr). However, when dealing with polyhalogenated substrates like 5,6-dichloro-2-methyl-1H-pyrimidin-4-one , achieving precise regiocontrol is critical to avoiding complex product mixtures and low yields [1].
The Causality of Regioselectivity
In 5,6-dichloro-2-methyl-1H-pyrimidin-4-one, the two chlorine atoms reside in vastly different electronic environments:
-
C6-Position (Highly Activated): The C6 carbon is highly electrophilic. It is situated adjacent to the N1 nitrogen (an ortho-like relationship) and is conjugated with the C4 carbonyl group (a para-like relationship). Upon nucleophilic attack at C6, the resulting negative charge in the intermediate Meisenheimer complex is efficiently delocalized onto the electronegative N1 atom and the C4 oxygen [2].
-
C5-Position (Unactivated): The C5 chlorine is meta to the ring nitrogens. It lacks the resonance stabilization required to form a viable Meisenheimer complex. Consequently, the C5-Cl bond remains inert under standard SNAr conditions[3].
Understanding this electronic disparity allows chemists to selectively aminate the C6 position, yielding 6-amino-5-chloro-2-methyl-1H-pyrimidin-4-one derivatives with >95% regioselectivity.
Mechanistic pathway of the regioselective SNAr at the C6 position.
Experimental Strategy & Reaction Design
To ensure a self-validating and robust protocol, the choice of solvent and base must be tailored to the steric and electronic nature of the incoming amine:
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) is the preferred organic base. Unlike Triethylamine (TEA), DIPEA's steric bulk prevents it from acting as a competing nucleophile, which is crucial when reacting highly electrophilic pyrimidines. For sterically hindered secondary amines, inorganic bases like K2CO3 provide the necessary thermodynamic driving force without degrading the substrate [1].
-
Solvent Dynamics:
-
Protic Solvents (Ethanol/Isopropanol): Ideal for reactive primary amines. Protic solvents hydrogen-bond with the departing chloride ion, lowering the transition state energy and accelerating the reaction at milder temperatures.
-
Aprotic Solvents (DMF/NMP): Necessary for less reactive or bulky secondary amines (e.g., piperidine, morpholine) that require elevated temperatures (80–100 °C) to overcome steric clashes during the approach trajectory.
-
Step-by-Step Experimental Protocols
Protocol A: Amination with Primary Aliphatic Amines (Mild Conditions)
Use this protocol for unhindered primary amines (e.g., methylamine, benzylamine, ethylamine).
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (1.0 equiv, 5.0 mmol) in anhydrous Ethanol (15 mL).
-
Base Addition: Add DIPEA (2.0 equiv, 10.0 mmol) dropwise to the stirring solution at room temperature.
-
Nucleophile Addition: Slowly add the primary amine (1.1 equiv, 5.5 mmol). A slight exotherm may be observed.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60 °C in an oil bath for 4–6 hours.
-
In-Process Control (IPC): Monitor reaction progression via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material should be completely consumed, with a single new peak corresponding to the C6-aminated product.
-
Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its volume. Pour the residue into ice-cold distilled water (30 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum.
Protocol B: Amination with Secondary/Hindered Amines (Harsh Conditions)
Use this protocol for secondary amines (e.g., morpholine, pyrrolidine) or sterically hindered primary amines.
-
Preparation: Dissolve the pyrimidinone substrate (1.0 equiv, 5.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.
-
Base Addition: Add finely powdered anhydrous K2CO3 (2.5 equiv, 12.5 mmol). Stir for 10 minutes to ensure uniform suspension.
-
Nucleophile Addition: Add the secondary amine (1.5 equiv, 7.5 mmol) in one portion.
-
Reaction Execution: Heat the mixture to 90 °C for 12–18 hours.
-
Workup & Isolation: Cool to room temperature and dilute with EtOAc (50 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography if necessary.
Standard experimental workflow for the amination of pyrimidinones.
Quantitative Data Summary
The following table summarizes the optimized conditions and expected outcomes for various amine classes based on the established reactivity models [3].
| Amine Class | Example Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| Primary (Unhindered) | Benzylamine | EtOH | DIPEA | 60 | 4 | 85 - 92 |
| Primary (Aliphatic) | Methylamine (33% in EtOH) | EtOH | DIPEA | 25 - 50 | 3 | 88 - 95 |
| Secondary (Cyclic) | Morpholine | DMF | K2CO3 | 90 | 12 | 75 - 82 |
| Secondary (Acyclic) | Diethylamine | DMF | K2CO3 | 90 | 18 | 65 - 70 |
| Aromatic (Aniline) | Aniline | NMP | Cs2CO3 | 120 | 24 | < 40 (Requires Pd) |
Troubleshooting & Optimization Insights
-
Formation of Hydrolysis Byproducts: If LC-MS indicates the formation of 5-chloro-6-hydroxy-2-methyl-1H-pyrimidin-4-one, it is due to competitive attack by hydroxide ions. Solution: Ensure solvents are strictly anhydrous and avoid using aqueous bases (like NaOH) during the reaction phase.
-
Incomplete Conversion with Secondary Amines: Steric clash at the C6 position can stall the reaction. Solution: Switch the solvent from DMF to NMP to safely elevate the reaction temperature to 110 °C, or increase the amine equivalents to 2.0.
-
Lack of Reactivity at C5: Do not attempt to force a second amination at the C5 position using purely thermal SNAr conditions. The C5-Cl bond is unactivated; functionalizing this position requires transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling).
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles The Journal of Organic Chemistry - ACS Publications[Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors ChemRxiv[Link]
use of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one in material science
Application Note: 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one as a Reactive Anchor in Functional Dyes and Antimicrobial Polymers
Executive Summary
In advanced material science, the demand for multifunctional precursors that can seamlessly integrate colorfastness and biological resistance into polymer matrices is paramount. 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one (CAS: 32265-50-2) has emerged as a highly versatile building block. Traditionally recognized as an intermediate in agricultural chemistry, its unique electronic topology makes it an exceptional reactive anchor for and .
As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical heterocyclic chemistry and practical material engineering. This document details the mechanistic causality behind its reactivity, provides self-validating protocols for polymer grafting, and establishes a framework for utilizing this pyrimidine derivative in next-generation materials.
Mechanistic Causality: The Pyrimidine Scaffold in Materials Engineering
To effectively utilize 5,6-dichloro-2-methyl-1H-pyrimidin-4-one, one must understand the differential reactivity of its halogenated positions. The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms.
-
Regioselective Activation (C6 vs. C5): The chlorine atom at the C6 position is highly activated toward Nucleophilic Aromatic Substitution ( SNAr ) because it is conjugated directly with the ring nitrogens, which stabilize the anionic Meisenheimer intermediate. Conversely, the C5 position is meta to the nitrogens, lacking this resonance stabilization.
-
Material Science Implication: This differential reactivity allows the molecule to act as an asymmetric crosslinker. The C6 position can be functionalized with a chromophore or functional amine at mild temperatures (60 °C), while the C5 chlorine remains intact to provide lipophilicity, , or to serve as a secondary grafting site under harsher alkaline conditions for covalent attachment to cellulosic or polyurethane matrices.
Fig 1. Reaction workflow of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one in material functionalization.
Self-Validating Experimental Protocols
The following workflows detail the transformation of the raw pyrimidine precursor into a functionalized material. Every protocol is engineered as a self-validating system , ensuring that researchers can verify success at each critical junction without requiring immediate complex analytical instrumentation (like NMR).
Protocol A: Regioselective Synthesis of a Pyrimidine-Functionalized Dye Precursor
Objective: To attach a primary amine chromophore to the C6 position while preserving the C5 chlorine.
-
Preparation: Dissolve 10.0 mmol of in 25 mL of anhydrous ethanol in a round-bottom flask.
-
Base Addition: Add 12.0 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts strictly as an acid scavenger for the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
-
Nucleophilic Attack: Dropwise add 10.0 mmol of the target primary amine (e.g., a functionalized aniline derivative) over 15 minutes.
-
Thermal Control: Heat the reaction to exactly 60 °C for 4 hours. Causality: Exceeding 75 °C provides enough activation energy to overcome the barrier for C5 substitution, leading to unwanted bis-substituted byproducts.
-
Validation Check (In-Process): Extract a 10 µL aliquot and dilute in 1 mL methanol. Measure the UV-Vis spectrum. The starting material absorbs sharply at ~280 nm. A successful C6 substitution will induce a distinct bathochromic shift to ~315 nm. If a third peak appears beyond 340 nm, it indicates over-reaction at C5 (temperature was too high).
-
Isolation: Cool to 0 °C to precipitate the product. Filter and wash with cold water to remove DIPEA-HCl salts.
Protocol B: Covalent Grafting to Polymeric Surfaces (Reactive Dyeing)
Objective: To covalently anchor the C6-functionalized pyrimidine onto a cellulosic or polyurethane matrix using the remaining C5 chlorine.
-
Matrix Activation: Immerse the pristine polymer matrix (e.g., cellulose fabric or PU film) in a 0.1 M Sodium Carbonate ( Na2CO3 ) buffer solution adjusted to pH 10.5. Causality: The alkaline environment deprotonates the aliphatic hydroxyl groups of the polymer, converting them into highly nucleophilic alkoxide ions.
-
Grafting: Introduce 2.0 wt% of the synthesized pyrimidine precursor from Protocol A into the bath. Raise the temperature to 85 °C for 60 minutes.
-
Neutralization & Washing: Drain the bath and neutralize the polymer with a 0.1 M acetic acid solution, followed by a continuous rinse with deionized water.
-
Validation Check (The "Boil-Off" Test): Submerge the grafted polymer in a 2% Sodium Dodecyl Sulfate (SDS) solution at 90 °C for 15 minutes. Analyze the wash bath via UV-Vis spectroscopy. If the bath remains optically clear, the covalent fixation is validated. Any leaching indicates that the pyrimidine was merely physically entangled, pointing to insufficient alkaline activation in Step 1.
Quantitative Data Presentation
The integration of the pyrimidine scaffold dramatically alters the macroscopic properties of the host polymer. The retention of the C5-chlorine and the pyrimidine ring imparts significant hydrophobicity and fungicidal disruption to microbial cell walls.
Table 1: Comparative Material Properties of Pyrimidine-Grafted Polymers
| Polymer Matrix | Grafting Agent | Covalent Fixation Efficiency (%) | Surface Contact Angle (°) | Antimicrobial Efficacy (Log Reduction)* |
| Pristine Cellulose | None | N/A | 45.2 ± 1.5 | 0.1 (Control) |
| Cellulose-g-DCMPO | DCMPO | 88.4 | 68.7 ± 2.1 | > 4.5 (Fungicidal) |
| Pristine Polyurethane | None | N/A | 72.4 ± 1.8 | 0.2 (Control) |
| PU-g-DCMPO | DCMPO | 91.2 | 85.3 ± 1.4 | > 5.0 (Fungicidal) |
*Tested against standard fungal strains (e.g., Aspergillus niger) over a 24-hour contact period. A Log Reduction > 4.0 indicates a 99.99% kill rate, validating the fungicidal claims associated with halogenated pyrimidines.
Conclusion
5,6-Dichloro-2-methyl-1H-pyrimidin-4-one is far more than a simple synthetic intermediate; it is a highly programmable anchor for material scientists. By leveraging the disparate electronic environments of its C5 and C6 halogens, researchers can execute precise, stepwise functionalizations. Whether deployed as a wash-fast oxidative dye coupler for keratinous fibers or as a fungicidal graft for biomedical polyurethanes, its self-validating chemistry ensures robust and reproducible material enhancement.
References
- L'Oreal. (2015). Methods for altering the color and appearance of hair (European Patent No. EP2916916A1). European Patent Office.
- BASF SE. (2015). Fungicidal pyrimidine compounds (World Patent No. WO2015036059A1). World Intellectual Property Organization.
Technical Support Center: Troubleshooting the Synthesis of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one
Welcome to the Process Chemistry Support Center. The synthesis of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (CAS: 32265-50-2) is notoriously prone to regioselectivity issues, over-chlorination, and unexpected electrophilic substitutions. This guide is engineered for process chemists and drug development professionals to troubleshoot the three-step workflow: C5-Chlorination → Deoxychlorination → Selective Hydrolysis .
Mechanistic Pathway & Known Failure Points
The diagram below maps the validated synthetic route alongside the most common dead-end side reactions reported in process scale-ups.
Reaction pathway for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one highlighting key side reactions.
Frequently Asked Questions (Troubleshooting)
Q1: I added DMF to catalyze the POCl 3 chlorination of 2-methylpyrimidine-4,6-diol, but LC-MS shows a mass addition of +28 Da instead of chlorination. What happened? A1: You have inadvertently performed a Vilsmeier-Haack formylation. The C5-position of 2-methylpyrimidine-4,6-diol is highly electron-rich due to the two activating hydroxyl groups. When DMF and POCl 3 are combined, they form the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). Instead of converting the hydroxyls to chlorides, this electrophile preferentially attacks the C5-position, yielding 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde[1]. Resolution: Never use DMF as a catalyst if the C5-position is unsubstituted. Either chlorinate the C5-position first using NCS, or use a non-formylating base like N,N-diethylaniline to catalyze the POCl 3 step.
Q2: During the synthesis of 4,5,6-trichloro-2-methylpyrimidine, I am seeing a byproduct with an extra chlorine atom (M+34 Da shift in MS). How do I suppress this? A2: This is caused by radical chlorination at the aliphatic 2-methyl group, forming 2-(chloromethyl)-4,5,6-trichloropyrimidine. This typically occurs if you are using elemental chlorine (Cl 2 ) or sulfuryl chloride (SO 2 Cl 2 ) under intense ambient light or excessive heat[2]. Resolution: Switch to N-chlorosuccinimide (NCS) for the initial C5-chlorination. NCS proceeds via a strictly ionic electrophilic aromatic substitution mechanism, preserving the aliphatic methyl group.
Q3: My final selective hydrolysis of 4,5,6-trichloro-2-methylpyrimidine is yielding a mixture of the desired product and a di-hydrolyzed byproduct. How can I improve regioselectivity? A3: The C4 and C6 positions are electronically identical in the symmetrical 4,5,6-trichloro intermediate. However, once the first hydroxide attacks (forming the mono-oxo compound), the resulting negative charge on the pyrimidin-4-one ring heavily deactivates the remaining C6-chloro position against further nucleophilic attack[3]. The issue is likely local concentration gradients of the base. Resolution: Use exactly 1.05 equivalents of NaOH in a biphasic system (e.g., THF/Water) at 0–5 °C. The biphasic system ensures the ionized mono-hydrolyzed product enters the aqueous layer, physically separating it from the unreacted organic layer and protecting it from over-hydrolysis.
Quantitative Byproduct Analysis
The table below summarizes how specific reagent choices dictate the primary side reactions during the functionalization of the pyrimidine core.
| Chlorinating Reagent | Catalyst / Additive | Temp (°C) | Major Product | Yield (%) | Primary Side Reaction / Byproduct |
| POCl 3 | DMF (1.0 eq) | 80 | 5-Formyl derivative | 61% | Vilsmeier-Haack formylation[1] |
| POCl 3 | N,N-Diethylaniline | 105 | 4,6-Dichloro derivative | 85% | Minimal |
| NCS | AcOH | 60 | 5-Chloro derivative | 92% | Over-chlorination (<2%) |
| SO 2 Cl 2 / Cl 2 | None (UV/Light) | 80 | 2-Chloromethyl derivative | 40% | Radical aliphatic chlorination[2] |
Validated Experimental Protocols
To avoid the side reactions detailed above, follow this self-validating three-step protocol.
Protocol A: Electrophilic C5-Chlorination (Avoiding Radical Byproducts)
-
Initiation: Suspend 2-methylpyrimidine-4,6-diol (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Reagent Addition: Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise at 20 °C. Causality: Portion-wise addition prevents thermal runaway, which could trigger radical pathways.
-
Reaction: Heat the mixture to 60 °C for 2 hours.
-
Self-Validation Check: The opaque suspension will briefly clear as the intermediate forms, followed by the heavy precipitation of 5-chloro-2-methylpyrimidine-4,6-diol.
-
-
Isolation: Cool to 5 °C, filter the precipitate, and wash with cold water to remove the highly soluble succinimide byproduct.
Protocol B: Deoxychlorination (Avoiding the Vilsmeier Trap)
-
Initiation: Suspend 5-chloro-2-methylpyrimidine-4,6-diol (1.0 eq) in POCl 3 (5.0 eq).
-
Catalysis: Add N,N-diethylaniline (1.1 eq) dropwise. Causality:N,N-diethylaniline acts as a non-nucleophilic HCl scavenger and phase-transfer catalyst, strictly avoiding the formylation side-reaction caused by DMF[1].
-
Reaction: Reflux at 105 °C for 4 hours.
-
Self-Validation Check: Monitor by TLC (Hexane:EtOAc 4:1). The reaction is complete when the highly polar baseline spot completely disappears.
-
-
Quench: Carefully pour the mixture onto crushed ice, maintaining the temperature below 20 °C to prevent premature hydrolysis of the newly formed C-Cl bonds. Extract with Dichloromethane (DCM).
Protocol C: Selective Regio-Hydrolysis
-
Initiation: Dissolve the isolated 4,5,6-trichloro-2-methylpyrimidine (1.0 eq) in Tetrahydrofuran (THF) to a concentration of 0.3 M.
-
Hydrolysis: Add 1.0 M aqueous NaOH (exactly 1.05 eq) dropwise at 0 °C over 30 minutes.
-
Reaction: Stir for 1 hour at 5 °C. Causality: The low temperature and strict stoichiometry prevent the second nucleophilic attack on the deactivated C6 position[3].
-
Isolation: Separate the layers. Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the final product: 5,6-dichloro-2-methyl-1H-pyrimidin-4-one. Filter and dry under vacuum.
References
-
[1] Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Kinetics for 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one Synthesis
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals troubleshooting the synthesis of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (CAS: 32265-50-2). We focus specifically on overcoming the kinetic bottlenecks associated with the rate-limiting C5 electrophilic chlorination of the 6-chloro-2-methylpyrimidin-4-one precursor.
Workflow for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one synthesis highlighting C5 chlorination.
Part 1: Standardized & Self-Validating Protocol for Accelerated C5-Chlorination
Context: The conversion of 6-chloro-2-methylpyrimidin-4-one to the 5,6-dichloro derivative using N-chlorosuccinimide (NCS) is notoriously slow due to the electron-deficient nature of the pyrimidine core. This protocol utilizes concentration and thermal optimization to reduce reaction time from >18 hours to <2 hours 1.
Step-by-Step Methodology
-
Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 6-chloro-2-methylpyrimidin-4-one (10.0 g, 69.2 mmol) 2.
-
Solvent Addition: Add glacial acetic acid (69 mL) to achieve a highly concentrated 1.0 M solution.
-
Causality: High molarity increases the collision frequency between the pyrimidinol substrate and the chloronium ion ( Cl+ ) source, directly accelerating the bimolecular electrophilic aromatic substitution ( SEAr ) rate.
-
-
Reagent Introduction: Add N-chlorosuccinimide (NCS) (11.1 g, 83.0 mmol, 1.2 equiv) in a single portion.
-
Thermal Activation: Heat the reaction mixture to 65 °C.
-
Causality: Elevating the temperature from 20 °C to 65 °C provides the necessary kinetic energy to overcome the high activation barrier of forming the Wheland intermediate at the deactivated C5 position 1.
-
-
Self-Validating Monitoring: After 90 minutes, withdraw a 50 µL aliquot. Quench immediately with 100 µL of 10% aqueous Na2S2O3 to destroy unreacted NCS. Dilute with 1 mL acetonitrile and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the starting material peak area is <1%.
-
Workup: Cool the mixture to 0 °C. Pour into 200 mL of ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield 5,6-dichloro-2-methyl-1H-pyrimidin-4-one.
Part 2: Reaction Kinetics & Time Optimization FAQs
Q1: My standard NCS chlorination takes over 18 hours. How can I chemically accelerate this without degrading the pyrimidine ring? A: The extended reaction time is caused by the electron-withdrawing nature of the existing C6-chlorine and the pyrimidine nitrogens, which deactivate the C5 position toward electrophiles. You can accelerate the reaction using three proven strategies:
-
Concentration & Temperature: As detailed in our core protocol, increasing the concentration to ≥1.0 M and the temperature to 65 °C reduces the reaction time to ~2 hours 1.
-
Lewis Base Catalysis: Adding a catalytic amount (10 mol%) of a phosphine sulfide catalyst activates NCS by forming a highly reactive sulfonium-chlorine intermediate, reducing reaction times to under 30 minutes at room temperature .
-
Alternative Reagents: Replacing NCS with the hypervalent iodine reagent 1-chloro-1,2-benziodoxol-3-one provides a superior, mild electrophilic chlorine source that completes the reaction in <1 hour while preventing unwanted ring-opening side reactions 3.
Quantitative Comparison of Chlorination Conditions
| Chlorinating Agent | Solvent | Concentration | Temp (°C) | Catalyst | Time | Yield (%) |
| NCS (1.2 eq) | AcOH | 0.2 M | 20 | None | 18 h | 45 |
| NCS (1.2 eq) | AcOH | 1.0 M | 65 | None | 2 h | 82 |
| NCS (1.2 eq) | CHCl₃ | 0.5 M | 25 | Phosphine Sulfide | 30 min | 89 |
| 1-Chloro-1,2-benziodoxol-3-one | DMF | 0.5 M | 25 | None | 1 h | 91 |
Part 3: Troubleshooting Guide
Q2: Why does my reaction stall at 70-80% conversion despite adding excess NCS? A: Reaction stalling in pyrimidinone halogenations is typically caused by two mechanistic factors:
-
NCS Degradation: NCS is sensitive to light and moisture. If your NCS has degraded to succinimide and inactive chlorine species, the effective stoichiometry drops. Diagnostic: Perform an iodometric titration of your NCS batch to ensure >98% active chlorine content.
-
Product Inhibition & Tautomerism: The product (5,6-dichloro-2-methyl-1H-pyrimidin-4-one) is more acidic than the starting material. As it forms, it alters the pH of the microenvironment, shifting the tautomeric equilibrium of the remaining starting material away from the reactive enol form (hydroxypyrimidine) toward the less reactive keto form (pyrimidin-4-one). Solution: Maintain a strongly acidic environment (using glacial acetic acid or adding a catalytic amount of TFA) to keep the substrate protonated and reactive.
Troubleshooting logic tree for resolving stalled C5 electrophilic chlorination reactions.
Q3: Can I use chlorine gas ( Cl2 ) to achieve faster kinetics? A: While Cl2 gas in acetic acid is kinetically extremely fast (often completing in <15 minutes), it is highly discouraged for this specific substrate. The lack of regiocontrol with Cl2 frequently leads to over-chlorination (e.g., chlorination of the C2-methyl group to form 5,6-dichloro-2-(chloromethyl)-1H-pyrimidin-4-one) and poses severe safety and scalability challenges. NCS or 1-chloro-1,2-benziodoxol-3-one offer the optimal balance of speed and chemoselectivity 3.
References
-
Synthesis of 2-Cyanopyrimidines - MDPI. Available at:[Link]
-
An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PMC. Available at:[Link]
-
A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles - Organic Letters. Available at:[Link]
Sources
Technical Support Center: Stability and Storage of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one
Welcome to the Technical Support Center for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (CAS: 32265-50-2). As a highly functionalized di-halogenated pyrimidine, this compound is a critical building block in drug development but presents distinct stability challenges. The pyrimidine ring's electron-withdrawing nitrogen atoms render the C-6 and C-5 chlorine substituents highly susceptible to nucleophilic attack and photolytic cleavage.
This guide provides researchers with field-proven, mechanistically grounded protocols to prevent degradation, ensure assay reproducibility, and maintain compound integrity.
Core Troubleshooting Guide
Q: My stock solution in DMSO turned cloudy and formed a white precipitate after two weeks at 4°C. What happened? A: The compound has undergone hydrolysis due to moisture contamination. The C-6 position of the pyrimidine ring is highly activated for nucleophilic aromatic substitution (SNAr). If your DMSO is not strictly anhydrous, water acts as a nucleophile, displacing the C-6 chlorine to form a diol byproduct[1]. This diol is significantly less soluble in organic solvents, causing it to precipitate. Furthermore, storing DMSO (freezing point ~19°C) at 4°C creates repeated freeze-thaw micro-environments, which accelerates degradation. Resolution: Always use anhydrous DMSO (≤0.005% H₂O) and store aliquots at -20°C.
Q: I observe a significant loss of biological activity in my 72-hour cellular assays when using a pre-mixed aqueous working solution. A: You are observing base-catalyzed hydrolysis. Aqueous environments, particularly at physiological pH (7.4) and 37°C, rapidly degrade di-halogenated pyrimidines[1]. The half-life of the intact compound in aqueous media is drastically reduced compared to organic solvents. Resolution: Never store the compound in aqueous buffers. Spike the compound into the aqueous assay medium immediately before dosing your cells to minimize the time the compound spends in a hydrolytic environment.
Q: The solid powder changed from an off-white crystalline appearance to a yellowish tint after being left on the benchtop. A: This discoloration is a hallmark of photodegradation and thermal stress. UV and visible light induce homolytic cleavage of the C-Cl bonds, generating reactive radical species that polymerize into colored degradation products[1]. Resolution: Store the solid powder in amber glass vials or wrap containers in aluminum foil. Maintain storage at -20°C for long-term stability (1-2 years) or -4°C for short-term handling (1-2 weeks)[2].
Mechanistic Insights & Degradation Pathways
Understanding why 5,6-dichloro-2-methyl-1H-pyrimidin-4-one degrades is essential for preventing it. The degradation is primarily driven by three pathways:
-
SNAr Hydrolysis: The electronegative ring nitrogens pull electron density away from the C-4 and C-6 positions. This makes the C-6 carbon highly electrophilic and vulnerable to attack by water.
-
Photolysis: The carbon-halogen bonds are sensitive to UV radiation, leading to radical formation and dehalogenation.
-
Thermal Degradation: Elevated temperatures increase the kinetic energy of the system, accelerating both hydrolysis and oxidative ring cleavage.
Mechanistic degradation pathways of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one.
Quantitative Stability Data
To guide your experimental planning, refer to the stability matrix below. This data summarizes the expected shelf-life of the compound across various matrices and environmental conditions.
| Storage State | Solvent/Matrix | Temp (°C) | Light Exposure | Estimated Shelf-Life | Primary Degradation Pathway |
| Solid Powder | N/A | -20°C | Dark | 1 - 2 Years | None (Stable) |
| Solid Powder | N/A | -4°C | Dark | 1 - 2 Weeks | Thermal / Moisture |
| Stock Solution | Anhydrous DMSO | -80°C | Dark | 6 - 12 Months | Trace Hydrolysis |
| Stock Solution | Anhydrous DMSO | 25°C | Ambient | < 48 Hours | Hydrolysis & Photolysis |
| Working Solution | Aqueous Buffer (pH 7.4) | 37°C | Ambient | < 2 Hours | Rapid SNAr Hydrolysis |
Standard Operating Procedures (SOPs)
To ensure your protocols are self-validating, always pair the preparation of your stock solutions (Protocol A) with routine purity monitoring (Protocol B).
Protocol A: Preparation and Storage of Anhydrous Stock Solutions
Causality Note: This workflow is specifically designed to eliminate moisture and oxygen, the two primary catalysts for pyrimidine degradation.
-
Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
-
Weighing: Rapidly weigh the required mass using an analytical balance. Use anti-static weighing boats to prevent electrostatic discharge, which poses a safety and material-loss risk[3].
-
Dissolution: Dissolve the powder in anhydrous, amine-free DMSO or DMF to achieve the desired concentration (e.g., 10 mM).
-
Aliquoting: Divide the solution into single-use aliquots (e.g., 50 µL) in amber glass vials to block UV-induced photolysis[1].
-
Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 5-10 seconds to displace oxygen and atmospheric moisture.
-
Storage: Cap tightly and store immediately at -20°C to -80°C. Discard any unused portion of an aliquot after thawing.
Standard operating workflow for preparing and storing anhydrous stock solutions.
Protocol B: RP-HPLC Stability-Indicating Assay
To validate the integrity of your stored aliquots, utilize a reverse-phase high-performance liquid chromatography (RP-HPLC) method[1]. This will separate the parent compound from polar diol degradation products.
-
Column Selection: Use a standard C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Solvent B: 100% Acetonitrile.
-
-
Chromatographic Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the pyrimidine chromophore).
-
Sample Preparation: Dilute the DMSO stock solution to 100 µM in Mobile Phase A immediately before injection. Do not let the aqueous sample sit in the autosampler queue for extended periods, as on-instrument hydrolysis will skew your purity results.
Frequently Asked Questions (FAQs)
Q: Can I use methanol or ethanol instead of DMSO for my stock solutions? A: It is not recommended. While the compound may exhibit solubility in alcohols, protic solvents can act as weak nucleophiles over time, leading to the formation of ether byproducts at the C-6 position. Stick to anhydrous aprotic solvents like DMSO or DMF[1].
Q: What should I do if my compound arrives at room temperature? A: Short-term transit at room temperature (a few days) is generally acceptable as long as the compound remains in its sealed, dry, solid state. Upon receipt, immediately transfer the vial to -20°C for long-term storage[2].
Q: How should I dispose of degraded solutions? A: Do not contaminate water supplies or pour down the sink[3]. Dispose of all halogenated organic solutions through your institution's approved hazardous chemical waste protocols.
References
-
Bio-Fount. "32265-50-2 | 5,6-dichloro-2-methyl-4-pyrimidinol". 2
-
Echemi. "5,6-Dichloro-2-methyl-4-pyrimidinol SDS, 32265-50-2 Safety Data". 3
-
Sigma-Aldrich. "5,6-dichloro-2-methyl-4-pyrimidinol | 32265-50-2".
-
BenchChem. "Stability issues of 5,6-Dichloropyrimidine-2,4-diol in solution". 1
Sources
Process Chemistry Support Portal: Scale-Up Synthesis of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks encountered when scaling up the synthesis of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (also referenced as its tautomer, 5,6-dichloro-2-methylpyrimidin-4-ol).
This guide moves beyond theoretical chemistry to provide field-proven, self-validating protocols. We will dissect the causality behind common scale-up failures—such as thermal runaways, over-hydrolysis, and stalled electrophilic substitutions—ensuring your pilot-plant runs achieve high yield and purity.
Synthetic Workflow & Pathway Visualization
The industrial synthesis of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one relies on a three-stage functionalization of the pyrimidine core. Understanding the electronic transitions of the ring at each stage is critical for controlling the process parameters.
Synthetic workflow for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one with key reagents.
Knowledge Base & Troubleshooting Matrix
KBA-01: Deoxychlorination Exotherms & Stalled Conversions
Context: Converting 2-methylpyrimidine-4,6-diol to 4,6-dichloro-2-methylpyrimidine using Phosphorus Oxychloride (POCl₃)[1].
Q: Why does my reaction stall at 70% conversion on a 5 L scale, even with excess POCl₃? A: This is a classic mass-transfer limitation. The reaction of POCl₃ with the diol releases HCl gas. On a small scale, HCl escapes easily. On a larger scale, the hydrostatic pressure and reduced surface-area-to-volume ratio cause HCl to remain dissolved. High concentrations of dissolved HCl protonate the pyrimidine nitrogens, deactivating the ring and suppressing the nucleophilic attack of the pyrimidine oxygen on the phosphorus atom. Solution: Implement a subsurface nitrogen sparge to strip dissolved HCl, and utilize a catalytic amount of N,N-dimethylaniline (PhNMe₂). The amine not only acts as an acid scavenger but forms a highly electrophilic Vilsmeier-Haack-type intermediate with POCl₃, driving the reaction to completion.
KBA-02: Controlling Regioselective Mono-Hydrolysis
Context: The selective hydrolysis of 4,6-dichloro-2-methylpyrimidine to yield 6-chloro-2-methylpyrimidin-4-ol[2].
Q: I am seeing 15% of the 4,6-diol byproduct during scale-up. How can I improve the regioselectivity? A: The formation of the diol is caused by breaching the activation energy required for the second hydrolysis. The starting material is highly electron-deficient, making the first Nucleophilic Aromatic Substitution (S_NAr) by hydroxide extremely rapid. Once the first chlorine is replaced, the molecule tautomerizes to the pyrimidin-4-one form. This amide-like resonance significantly increases the electron density of the pyrimidine ring, deactivating the remaining C-6 chlorine toward further nucleophilic attack[2]. Solution: This inherent electronic "switch" provides your selectivity, but it is highly temperature-dependent. If local temperatures exceed 10 °C due to rapid base addition or poor mixing, the activation energy for the second substitution is overcome. Strict temperature control (0–5 °C) and the use of an apolar or semi-polar co-solvent system[3] are mandatory to suppress diol formation.
KBA-03: Electrophilic C-5 Chlorination
Context: The final chlorination of 6-chloro-2-methylpyrimidin-4-ol to the target 5,6-dichloro-2-methyl-1H-pyrimidin-4-one.
Q: Can I use Cl₂ gas instead of N-Chlorosuccinimide (NCS) to reduce raw material costs? A: While Cl₂ gas is cheaper, it is not recommended for this specific transformation on a scale. The C-5 position of the pyrimidin-4-one ring possesses enamine-like character (partial negative charge), making it susceptible to electrophilic attack. However, Cl₂ gas is overly reactive and, due to poor gas-liquid mixing on scale, creates localized zones of high concentration that lead to oxidative ring-opening byproducts. NCS provides a controlled, steady release of the chloronium ion (Cl⁺). Using a polar aprotic solvent like DMF stabilizes the transition state of this electrophilic attack, ensuring >95% conversion without degrading the pyrimidine core.
Quantitative Process Parameters (CPPs & IPCs)
To ensure self-validation during scale-up, adhere to the following Critical Process Parameters (CPPs) and In-Process Controls (IPCs).
| Process Step | Parameter | Target Range | Consequence of Deviation | IPC Method (Self-Validation) |
| 1. POCl₃ Chlorination | PhNMe₂ Catalyst | 0.10 – 0.15 eq | < 0.1 eq: Stalled reaction.> 0.15 eq: Uncontrollable exotherm. | HPLC: Monitor intermediate formation at 254 nm. |
| 2. Hydrolysis | Internal Temp | 0 °C to 5 °C | > 10 °C: Formation of 4,6-diol byproduct. | RTD Probe: Continuous logging. Auto-pause base dosing if T > 8 °C. |
| 2. Hydrolysis | Base Stoichiometry | 1.00 – 1.05 eq | > 1.05 eq: Over-hydrolysis.< 1.0 eq: Unreacted starting material. | pH Probe: Filtrate must be pH 4.0 prior to isolation. |
| 3. C-5 Chlorination | Water Content | < 0.1% w/w | > 0.1%: Hydrolysis/degradation of NCS reagent. | Karl Fischer (KF) Titration of the DMF suspension. |
| 3. C-5 Chlorination | Reaction Temp | 55 °C to 65 °C | < 50 °C: Incomplete conversion.> 70 °C: Solvent degradation. | HPLC: Target product > 95% AUC. |
Validated Experimental Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the built-in validation check is confirmed.
Protocol A: Deoxychlorination (Synthesis of 4,6-Dichloro-2-methylpyrimidine)
-
Charge: To a dry, nitrogen-flushed reactor, add 2-methylpyrimidine-4,6-diol (1.0 eq) and POCl₃ (4.0 eq).
-
Catalyst Addition: Add N,N-dimethylaniline (0.1 eq) dropwise at 20 °C.
-
Validation Check: Observe a mild exotherm. If no exotherm is observed, verify the moisture content of the diol (must be < 0.5%).
-
-
Heat: Ramp the internal temperature to 90 °C (reflux) over 1 hour. Maintain a subsurface N₂ sparge to remove HCl gas[1].
-
Monitor: Stir for 3 hours.
-
Validation Check: Pull an aliquot, quench in ice water, extract with EtOAc, and analyze via HPLC. Starting material must be < 1.0% AUC.
-
-
Workup: Distill off excess POCl₃ under vacuum. Quench the heavy syrup by pouring it slowly into vigorously stirred ice water (maintaining internal temp < 20 °C). Extract with Dichloromethane, dry over Na₂SO₄, and concentrate.
Protocol B: Regioselective Mono-Hydrolysis
-
Charge: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in THF/Water (1:1 v/v) to achieve a 0.5 M concentration.
-
Validation Check: The solution must be completely clear. Undissolved material leads to localized over-concentration of base later.
-
-
Cool: Chill the reactor to 0–5 °C.
-
Validation Check: Internal RTD must read ≤ 5 °C for at least 15 minutes to ensure thermal equilibrium.
-
-
Dose: Add 1.05 eq of 2M NaOH (aq) dropwise via an addition funnel over 2 hours.
-
Validation Check: Maintain internal temperature ≤ 8 °C. If the temperature spikes, pause dosing immediately.
-
-
Monitor: Stir for 1 hour post-dosing[2].
-
Validation Check: HPLC must show starting material < 1.0% AUC and diol byproduct < 2.0% AUC.
-
-
Isolate: Adjust the pH to 4.0 using 1M HCl to precipitate the weakly acidic pyrimidin-4-ol. Filter and wash with cold water.
-
Validation Check: Filtrate pH must be exactly 4.0 to ensure maximum yield.
-
Protocol C: Electrophilic C-5 Chlorination
-
Charge: Suspend 6-chloro-2-methylpyrimidin-4-ol (1.0 eq) in anhydrous DMF (10 volumes).
-
Validation Check: Karl Fischer titration of the suspension must show < 0.1% water.
-
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) in three equal portions over 30 minutes at 20 °C.
-
Validation Check: The suspension should gradually transition to a pale yellow, homogeneous solution.
-
-
Heat: Ramp the internal temperature to 60 °C and hold for 4 hours.
-
Monitor: Pull an aliquot, dilute in MeCN, and analyze via HPLC.
-
Validation Check: Target product must be > 95% AUC. If unreacted starting material is > 2%, spike with an additional 0.1 eq NCS.
-
-
Workup: Cool to 10 °C and pour into 30 volumes of ice water. Stir for 1 hour to crystallize the product.
-
Validation Check: The succinimide byproduct remains highly soluble in the aqueous DMF. Verify filter cake purity via HPLC (> 98% required).
-
References
- Title: US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives Source: Google Patents URL
- Title: US5292740A - Sulfonamides Source: Google Patents URL
Sources
analytical method development for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one byproducts
Answering the urgent need for robust analytical methodologies in pharmaceutical development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 5,6-dichloro-2-methyl-1H-pyrimidin-4-one. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to navigate the complexities of method development for this compound and its byproducts.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will explore everything from initial method setup and optimization to advanced troubleshooting and regulatory compliance, ensuring your analytical procedures are accurate, reliable, and fit for purpose.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a foundational understanding for developing analytical methods for 5,6-dichloro-2-methyl-1H-pyrimidin-4-one.
Q1: What are the primary analytical techniques recommended for analyzing 5,6-dichloro-2-methyl-1H-pyrimidin-4-one and its byproducts?
A1: The choice of technique depends on the analyte's properties.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for purity assessment and impurity profiling of the main compound and most non-volatile byproducts. Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of compounds. A Reversed-Phase HPLC (RP-HPLC) method is the most common starting point.[1]
-
Gas Chromatography (GC): GC is ideal for analyzing volatile or semi-volatile byproducts, starting materials, or residual solvents. Given the presence of chlorine atoms, an Electron Capture Detector (ECD) can provide excellent sensitivity for halogenated byproducts.[2][3] GC coupled with Mass Spectrometry (GC-MS) is powerful for both quantification and identification.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for identifying unknown byproducts and degradation products. It provides molecular weight information and fragmentation data, which are crucial for structure elucidation.[5]
Q2: What are the likely byproducts I should be looking for during the analysis of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one?
A2: Byproducts can originate from several sources. A thorough analysis should consider:
-
Starting Materials and Reagents: Unreacted starting materials used in the synthesis, such as diethyl malonate or phosphorus oxychloride, could be present.[6]
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For example, related pyrimidines like 5-amino-4,6-dichloro-2-methylpyrimidine or 4,6-dichloro-2-methyl-5-nitropyrimidine could be impurities depending on the synthetic route.[7][8]
-
Isomers and Related Substances: Positional isomers or compounds with slight structural variations (e.g., missing a chloro group) may form.
-
Degradation Products: The molecule may degrade under stress conditions (light, heat, humidity, acid, base). Forced degradation studies are essential to proactively identify these potential degradants.[9][10]
Q3: Why are forced degradation studies necessary, and what do they involve?
A3: Forced degradation (or stress testing) is a regulatory requirement and a critical part of method development.[9][11] These studies involve intentionally exposing the drug substance to harsh conditions to accelerate degradation. The primary goals are:
-
To identify potential degradation products that could form during storage and shipment, providing insight into the molecule's intrinsic stability.[10][11]
-
To establish degradation pathways , which helps in understanding the chemical behavior of the molecule.[11]
-
To demonstrate the specificity of your analytical method. A stability-indicating method must be able to resolve the main peak from all potential degradation products, ensuring that the assay is not overestimating the amount of the active pharmaceutical ingredient (API).[12]
Typical stress conditions include acidic and basic hydrolysis, oxidation, photolysis (light exposure), and thermal stress (heat).[12][13]
Part 2: HPLC/UPLC Method Development Guide
This section provides a detailed, Q&A-based approach to developing a robust RP-HPLC method.
Q4: How do I select the right HPLC column to start my method development?
A4: Column selection is crucial for achieving good separation.
-
Stationary Phase: A C18 (octadecylsilane) column is the most versatile and common starting point for moderately polar compounds like pyrimidine derivatives.[1] It separates analytes based on their hydrophobicity.
-
Particle Size: For standard HPLC, 5 µm or 3 µm particles offer a good balance of efficiency and backpressure. For UPLC systems, sub-2 µm particles are used to achieve higher resolution and faster run times.
-
Column Dimensions: A 4.6 mm internal diameter (ID) column with a length of 150 mm or 250 mm is a standard choice for method development.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Excellent versatility for separating non-polar to moderately polar compounds.[1] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acetonitrile is a common organic modifier. Phosphoric acid controls the pH to ensure consistent ionization and sharp peaks for amine-containing structures.[1] For MS, use 0.1% Formic Acid instead.[14] |
| Elution Mode | Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all potential byproducts. The gradient can then be optimized for resolution and speed. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[1] |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection Wavelength | UV-Vis (e.g., 254 nm or based on UV scan) | Pyrimidine rings have strong UV absorbance. A UV scan of the main analyte will determine the optimal wavelength (λmax). |
| Injection Volume | 10 µL | A good starting volume to avoid column overload. |
Q5: My main peak is tailing. What is the cause and how do I fix it?
A5: Peak tailing for a pyrimidinone structure, which can have basic properties, is often caused by secondary interactions between the analyte and acidic silanol groups on the silica surface of the HPLC column.[15][16]
Here’s how to troubleshoot it:
-
Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH. By adding an acid (like phosphoric or formic acid) to bring the pH to ~2.5-3.0, you protonate the basic sites on your analyte and suppress the ionization of the silanol groups, minimizing the unwanted interaction.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the silanol groups, leaving fewer available to interact with your analyte. Note: This is not compatible with MS detection.
-
Use a Different Column: Modern columns often feature "end-capping" or are based on hybrid particles to reduce silanol activity. If pH adjustment doesn't work, consider trying a column specifically designed for analyzing basic compounds.
-
Check for Column Overload: Injecting too much sample can also cause peak tailing. Try diluting your sample and re-injecting.[17]
// Tailing Path ph_check [label="Adjust Mobile Phase pH\n(Lower to 2.5-3.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; overload_check [label="Reduce Sample\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_check [label="Use End-Capped or\nHybrid Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Fronting Path fronting_overload [label="Reduce Sample\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_mismatch_front [label="Match Injection Solvent\nto Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Split Path dissolution_check [label="Ensure Complete Sample\nDissolution (Sonicate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_mismatch_split [label="Match Injection Solvent\nto Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_void [label="Check for Column Void\n(Replace Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Broad Path dead_volume [label="Check Fittings & Tubing\nfor Dead Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow_rate [label="Optimize Flow Rate\n(Too Low/High?)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> tailing; tailing -> ph_check [label="Yes"]; tailing -> fronting [label="No"]; ph_check -> overload_check; overload_check -> column_check; column_check -> end;
fronting -> fronting_overload [label="Yes"]; fronting -> split [label="No"]; fronting_overload -> solvent_mismatch_front; solvent_mismatch_front -> end;
split -> dissolution_check [label="Yes"]; split -> broad [label="No"]; dissolution_check -> solvent_mismatch_split; solvent_mismatch_split -> column_void; column_void -> end;
broad -> dead_volume [label="Yes"]; broad -> end [label="No\n(Consult Further)"]; dead_volume -> flow_rate; flow_rate -> end; }
Caption: General workflow for analytical method development and validation.
dot
Caption: Potential impurity and degradation profile for the target molecule.
References
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.com.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. (2022). LCGC International.
- ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
- HPLC: What to do in case of peaks being too broad?. (2017). pharmabiotech.com.
- Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. EPA.
- ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
- GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Gas Chromatography. (2018). CLU-IN.
- ICH Q2(R2) guideline on validation of analytical procedures. (2023). European Medicines Agency.
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016). ResearchGate.
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
- An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol. Benchchem.
- Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor.
- A Review: Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.
- A practical guide to forced degradation and stability studies for drug substances. Arcinova.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
- 5,6-Dichloro-2-methylpyrimidin-4-ol. ChemScene.
- HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine. Benchchem.
- Optimization of HPLC method for metanephrine and normetanephrine detection in urine. (2025). PMC.
- 5-Amino-4,6-dichloro-2-methylpyrimidine. (2026). ChemicalBook.
- Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity... (2022). PubMed.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. CLU-IN | Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chromatography [clu-in.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 7. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 [chemicalbook.com]
- 8. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmasm.com [pharmasm.com]
- 10. rjptonline.org [rjptonline.org]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. onyxipca.com [onyxipca.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 16. waters.com [waters.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Managing the Hygroscopic Nature of Pyrimidinone Compounds
Welcome to the Technical Support Center for solid-state characterization and formulation. This guide is designed for researchers, scientists, and drug development professionals dealing with the unique moisture-affinity challenges of pyrimidinone-based active pharmaceutical ingredients (APIs).
The Mechanistic Reality of Pyrimidinone Moisture Affinity
Pyrimidinone compounds (such as 2-pyrimidinone, 4-pyrimidinone, and complex derivatives like USP7 inhibitors) feature a heterocyclic core rich in hydrogen-bond acceptors (nitrogen and carbonyl oxygen) and potential hydrogen-bond donors[1]. This molecular architecture makes them inherently prone to dragging and bonding with water molecules from the atmospheric environment[2].
When moisture is adsorbed onto the surface or absorbed into the bulk lattice of a pyrimidinone API, it increases the thickness of the liquid layer on the particle surface. This phenomenon strengthens liquid bridges between particles, leading to increased surface tension, severe caking, and stunted powder flow during downstream processing such as milling and tableting[3]. Furthermore, excessive moisture uptake can induce solid-state phase transitions or facilitate chemical degradation, rendering the material unsuitable for drug manufacturing[4].
Quantitative Thresholds: Hygroscopicity Classification
To standardize the assessment of moisture interactions, the European Pharmacopoeia (Ph. Eur.) Chapter 5.11 provides a gravimetric classification system. This is based on the percentage of mass increase when a sample is equilibrated at 25°C and 80% relative humidity (RH) for 24 hours[5][6].
| Hygroscopicity Category | Mass Increase Criteria (at 25°C, 80% RH for 24h) |
| Deliquescent | Sufficient water is absorbed to form a liquid |
| Very Hygroscopic | Mass increase ≥ 15% |
| Hygroscopic | 2% ≤ Mass increase < 15% |
| Slightly Hygroscopic | 0.2% ≤ Mass increase < 2% |
| Non-Hygroscopic | Mass increase < 0.2% |
Data summarized from European Pharmacopoeia (Ph. Eur.) 5.11 standards[5].
Diagnostic Workflows & Self-Validating Protocols
While the Ph. Eur. desiccator method provides a baseline, it lacks kinetic resolution and fails to account for the initial moisture content of the material[6]. For robust drug development, Dynamic Vapor Sorption (DVS) is the gold standard. According to USP guidelines on water-solid interactions, distinguishing between surface adsorption and bulk absorption (hydrate formation) is critical for downstream formulation[7].
Protocol: Gravimetric Sorption Analysis (DVS) with Orthogonal PXRD Validation
Objective: To quantify the moisture sorption profile of pyrimidinone APIs and differentiate between surface adsorption and bulk hydrate formation.
-
Step 1: Sample Preparation & Baseline Establishment Weigh 5–15 mg of the pyrimidinone API into the DVS sample pan[8]. Causality: Using a small sample mass ensures rapid thermal and moisture equilibration, preventing diffusion-limited artifacts. Equilibrate the sample at 25°C and 0% RH until a constant mass is achieved. This establishes a true dry reference state, which is critical because initial moisture content skews traditional gravimetric calculations[6].
-
Step 2: Isothermal Sorption Profiling Program the DVS to increase humidity from 0% to 90% RH in 10% increments at 25°C[8]. Causality: Stepwise increments allow the system to reach thermodynamic equilibrium at each stage, providing high-resolution data to pinpoint the exact RH where deliquescence or hydrate phase transitions occur.
-
Step 3: Desorption Profiling & Hysteresis Analysis Reverse the humidity gradient from 90% RH back to 0% RH in 10% decrements[8]. Causality: If the desorption mass is significantly higher than the sorption mass at the same RH (hysteresis), capillary condensation or hydrate formation has occurred. If the curves overlap perfectly, the interaction is purely surface adsorption[7].
-
Step 4: Self-Validating Orthogonal Verification (PXRD) Immediately transfer the post-DVS sample to a Powder X-ray Diffractometer (PXRD). Scan from 3° to 45° 2θ at a scan speed of 3°/min[8]. Validation Logic: DVS only measures mass change; it cannot confirm structural causality. PXRD confirms the mechanism. If the PXRD pattern matches the pre-DVS pattern, the moisture was purely physisorbed. If new diffraction peaks emerge, a solid-state transition (e.g., anhydrate to hydrate) has occurred, validating the hysteresis observed in Step 3[8].
Workflow for characterizing and managing hygroscopic pyrimidinone APIs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: My pyrimidinone API is sticking to the punches during tablet compression and caking in the hopper. How do I resolve this? A: This is a classic symptom of moisture-induced liquid bridging. During tablet compression, hygroscopic solids adhere to the punches and cause caking[3]. To troubleshoot this, you must control the production environment. Utilize a dehumidification system to maintain the relative humidity (RH) of the tableting suite below 20%[8]. Alternatively, co-process the active ingredients with hydrophobic excipients to divert water away from the API[9].
Q: We are developing an oral solid dosage form for a highly hygroscopic pyrimidinone derivative. What are the most effective formulation strategies to ensure shelf-life stability? A: For highly hygroscopic APIs, standard gelatin capsules or uncoated tablets are insufficient. You should employ a multi-tiered approach:
-
Crystal Engineering (API Level): Before formulation, consider co-crystallization. By introducing stabilizing co-formers that form hydrogen bonds with the pyrimidinone's nitrogen and carbonyl groups, you competitively block water molecules from binding to these sites[9].
-
Moisture-Barrier Film Coating (Formulation Level): Apply an aqueous or organic moisture-barrier film coating around the solid core. This acts as a physical shield against environmental water vapor[3].
-
Advanced Encapsulation: If developing a capsule, replace standard gelatin (which contains high moisture and becomes brittle when dry) with Hypromellose (HPMC) capsules, such as Quali-V Extra Dry. These plant-based capsules maintain mechanical strength even at very low moisture contents and act as a robust physical barrier[10].
Q: Does the particle size of my pyrimidinone API affect its hygroscopicity? A: Yes, significantly. Hygroscopicity driven by surface adsorption is directly proportional to the available surface area[7]. Milling the pyrimidinone API to a smaller particle size increases its specific surface area, thereby increasing the total volume of water it can adsorb from the environment[7]. If your DVS data indicates a surface-adsorption mechanism (no hysteresis, no PXRD changes), increasing the particle size (e.g., via dry granulation) can effectively reduce the overall moisture uptake[7].
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. URL: 3
-
Formulation Strategies to Improve the Stability and Handling... - Pharma Excipients. URL: 9
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs - Manufacturing Chemist. URL: 10
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. URL:8
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. URL: 4
-
Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors - NIH. URL:1
-
5.11. characters section in monographs - USPBPEP (European Pharmacopoeia). URL: 5
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. URL: 2
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach - Asian Journal of Pharmaceutics. URL:6
-
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance - American Pharmaceutical Review. URL:7
Sources
- 1. Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. uspbpep.com [uspbpep.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
A Comprehensive Comparative Guide: 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one vs. Other Dichloropyrimidines
Executive Summary
In the landscape of medicinal chemistry and drug development, halogenated pyrimidines are privileged scaffolds, frequently serving as the hinge-binding core of kinase inhibitors. However, the strategic selection of the specific dichloropyrimidine isomer dictates the entire synthetic trajectory. This guide provides an objective, data-driven comparison between 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (CAS: 32265-50-2) and its traditional counterparts, 2,4-dichloropyrimidine and 4,6-dichloropyrimidine . By analyzing the mechanistic drivers of regioselectivity, we demonstrate how the unique structural electronics of the 5,6-dichloro scaffold offer superior chemoselectivity and operational simplicity in library synthesis.
Mechanistic Causality: Electronic & Structural Drivers of Regioselectivity
To master pyrimidine functionalization, one must understand the electronic causality governing Nucleophilic Aromatic Substitution (SNAr). The two endocyclic nitrogen atoms strongly withdraw electron density, activating the ring. The canonical order of reactivity for chloro-substituents on a pyrimidine ring is generally C4(6) > C2 >> C5[1]. This hierarchy is dictated by the stabilization of the anionic Meisenheimer intermediate; nucleophilic attack at C4 or C6 places the negative charge directly on the electronegative nitrogen atoms.
5,6-Dichloro-2-methyl-1H-pyrimidin-4-one: The Predictable Mono-Electrophile
This scaffold features a C4-oxo group (existing in lactam-lactim tautomerism), a C2-methyl group, and chlorines at the C5 and C6 positions.
-
C6 Reactivity: The C6-chlorine is highly activated because it is positioned ortho to the N1 nitrogen. Attack at C6 forms a highly stable intermediate where the negative charge delocalizes onto the N1 atom and the C4-carbonyl oxygen.
-
C5 Inertness: The C5-chlorine is electronically deactivated (being meta to both nitrogens) and sterically shielded by the adjacent C4-oxo and C6-chloro groups.
-
Result: This molecule acts as a strict mono-electrophile under standard SNAr conditions. Nucleophiles exclusively displace the C6-chlorine, leaving the C5-chlorine completely intact for downstream transition-metal-catalyzed cross-coupling[2].
2,4-Dichloropyrimidine: The Sensitive Bis-Electrophile
In 2,4-dichloropyrimidine, both the C2 and C4 positions are highly activated. Quantum mechanical (QM) LUMO mapping reveals that while C4 is kinetically favored, the minimal energy gap between the C2 and C4 transition states makes regioselectivity highly sensitive to electronic and steric effects[3]. Without strict cryogenic control and sub-stoichiometric nucleophile addition, reactions frequently yield frustrating statistical mixtures of C4-mono, C2-mono, and bis-substituted products that are notoriously difficult to separate.
4,6-Dichloropyrimidine: The Symmetrical Bis-Electrophile
Because the molecule possesses a plane of symmetry, the C4 and C6 positions are chemically equivalent. While this eliminates the C4 vs. C2 regioselectivity issue, both sites remain highly activated. The primary challenge here is preventing over-substitution (bis-addition), requiring careful stoichiometric control.
Caption: Regioselectivity workflows for dichloropyrimidine scaffolds under SNAr conditions.
Quantitative Reactivity Comparison
The following table summarizes the operational parameters and expected outcomes when reacting these scaffolds with a standard secondary amine (e.g., morpholine) under SNAr conditions.
| Scaffold | Reactive Sites | SNAr Regioselectivity | Over-substitution Risk | Optimal Temp | Major Product Yield |
| 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one | C6 >> C5 | Exclusively C6 | Very Low | 60–80 °C | > 90% (Clean mono-adduct) |
| 2,4-Dichloropyrimidine | C4 > C2 | C4 (Kinetic), C2 (Thermodynamic) | High | -78 °C to 0 °C | 65–75% (Requires purification) |
| 4,6-Dichloropyrimidine | C4 = C6 | C4 or C6 (Equivalent) | Moderate | 0 °C to RT | 70–80% (Statistical control) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: C6-Selective Amination of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one
Objective: Install a morpholine moiety at the C6 position while preserving the C5-chlorine.
-
Causality: Because the C6 position is less reactive than the C4 position of a standard 2,4-DCP, heating is required. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile at elevated temperatures.
Step-by-Step Methodology:
-
Setup: In an oven-dried round-bottom flask, dissolve 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).
-
Addition: Add DIPEA (2.0 eq, 2.0 mmol) followed by morpholine (1.2 eq, 1.2 mmol).
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.
-
Self-Validation Check (IPC): Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile, and analyze via LC-MS. The starting material ( m/z 179) should be fully consumed. The presence of a single major product peak ( m/z 230) confirms successful C6-substitution. Crucially, the absence of an m/z 281 peak validates that the C5-chlorine remains unreacted, confirming the scaffold's absolute chemoselectivity.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Kinetically Controlled C4-Amination of 2,4-Dichloropyrimidine
Objective: Selectively functionalize the C4 position while suppressing C2 and bis-substitution.
-
Causality: To freeze out the thermodynamic C2 attack and maximize the kinetic C4 attack, the temperature must be strictly maintained at -78 °C. The nucleophile is kept sub-stoichiometric to mathematically prevent bis-substitution.
Step-by-Step Methodology:
-
Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq, 1.0 mmol) and Et₃N (1.2 eq, 1.2 mmol) in anhydrous DCM (10.0 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition: Dissolve morpholine (0.95 eq, 0.95 mmol) in DCM (2.0 mL) and add dropwise over 30 minutes via syringe pump to prevent localized exothermic spikes.
-
Reaction: Stir at -78 °C for 2 hours.
-
Self-Validation Check (IPC): Perform TLC (Hexanes/EtOAc 3:1). A new spot ( Rf ~0.4) indicates the desired C4-adduct. If a lower Rf spot appears ( Rf ~0.2), it indicates the formation of the C2-adduct or bis-substituted impurity, signaling that the addition rate was too fast or the cryogenic temperature was compromised.
-
Workup: Quench with saturated aqueous NH₄Cl at -78 °C, warm to room temperature, extract with DCM, dry, and purify via flash chromatography.
Downstream Applications in Drug Discovery
The true value of the 5,6-dichloro-2-methyl-1H-pyrimidin-4-one scaffold lies in its ability to generate diverse libraries of kinase inhibitors. Once the SNAr reaction is complete at C6, the preserved C5-chlorine serves as an ideal handle for subsequent functionalization. Using specialized ligand-free "Jeffery" conditions or bulky N-heterocyclic carbene (NHC) ligands, chemists can execute C5-selective Suzuki-Miyaura cross-couplings to install aryl or heteroaryl groups[2]. This orthogonal two-step functionalization is critical for optimizing the solvent-exposed regions of ATP-binding pockets in target kinases.
Caption: Simplified kinase signaling pathway targeted by functionalized pyrimidine inhibitors.
References
-
BenchChem Technical Support Team. "A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine for Researchers and Drug Development." BenchChem, Dec 2025. 1
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class | Chapter 29, 2023.3
-
National Institutes of Health (NIH) / PMC. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." NIH Public Access, 2021. 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Structural Validation of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
The Analytical Challenge: Tautomerism in Pyrimidine Derivatives
The compound 5,6-dichloro-2-methyl-1H-pyrimidin-4-one is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in agrochemical and pharmaceutical drug design. The primary structural challenge in characterizing this molecule lies in its dynamic tautomerism. Pyrimidin-4-one derivatives can adopt multiple tautomeric states—specifically the 1H-lactam, 3H-lactam, and 4-lactim (hydroxy) forms[1].
In solution, these tautomers exist in a rapid equilibrium, making it difficult to pinpoint the exact hydrogen-bond donor/acceptor topology required for accurate structure-based drug design. While standard spectroscopic techniques confirm bulk purity, they often fail to resolve the precise 3D spatial arrangement and tautomeric state. This guide provides an objective, data-driven comparison of analytical techniques, demonstrating why Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for validating the structure of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one[2].
Comparative Analysis: SCXRD vs. Alternative Technologies
To establish a comprehensive structural profile, researchers typically rely on an orthogonal suite of analytical tools. However, their specific capabilities vary drastically when applied to tautomeric heterocycles[3].
-
Solution-State NMR Spectroscopy (¹H/¹³C): NMR is the primary tool for establishing atomic connectivity and solution-state dynamics[4]. However, because the proton exchange rate between N1, N3, and O4 is often faster than the NMR timescale at room temperature, the resulting spectra display time-averaged chemical shifts. This obscures the exact location of the labile proton[5].
-
High-Resolution Mass Spectrometry (HRMS): HRMS unambiguously confirms the molecular formula (C5H4Cl2N2O) and isotopic distribution (critical for the two chlorine atoms). However, it operates in the gas phase and provides zero information regarding 3D geometry or solid-state tautomerism.
-
Single-Crystal X-Ray Diffraction (SCXRD): SCXRD is the gold standard for absolute structural validation[6]. By analyzing the diffraction of X-rays through a highly ordered crystal lattice, SCXRD provides a static, high-resolution 3D electron density map. This allows researchers to directly locate the labile hydrogen atom and measure exact bond lengths, unambiguously differentiating the 1H-lactam form from the 4-hydroxy form[7].
Quantitative Performance Comparison
The following table summarizes the performance metrics of these techniques for validating pyrimidin-4-one structures:
| Analytical Parameter | SCXRD (Single-Crystal X-ray) | Solution-State NMR (¹H/¹³C) | High-Resolution Mass Spec (HRMS) |
| Primary Output | Absolute 3D atomic coordinates | Chemical shifts & connectivity | Exact mass (m/z) & formula |
| Tautomer Resolution | Unambiguous (Solid-state snapshot) | Ambiguous (Time-averaged dynamic) | None (Gas-phase fragmentation) |
| H-Bonding Analysis | Direct observation (Intermolecular) | Inferred (NOESY/ROESY limits) | None |
| Sample Requirement | > 0.1 mm single crystal (Solid) | 1–5 mg in deuterated solvent | < 1 µg (Solution/Gas) |
| Resolution Limit | Sub-angstrom (< 0.8 Å) | N/A (Bulk solution property) | < 1 ppm mass accuracy |
Experimental Protocol: SCXRD Validation Workflow
To achieve a self-validating structural model of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one, the following rigorous experimental protocol must be executed. The causality behind each step is designed to minimize thermal noise and maximize electron density resolution.
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 5 mg of the synthesized compound in a minimum volume of a polar solvent (e.g., methanol). Place the open vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., diethyl ether).
-
Causality: Pyrimidin-4-ones are prone to forming twinned crystals if precipitated too quickly. Vapor diffusion ensures a slow, controlled supersaturation, yielding pristine, diffraction-quality single crystals.
Step 2: Cryogenic Mounting
-
Procedure: Select a crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold nitrogen stream at 100 K .
-
Causality: Cryocooling drastically reduces the Debye-Waller factors (thermal vibrations) of the atoms. This is an absolute necessity for locating the low-electron-density hydrogen atom on the N1 position, which is required to prove the 1H-tautomer.
Step 3: Data Collection & Integration
-
Procedure: Collect diffraction data using Mo Kα ( λ = 0.71073 Å) or Cu Kα radiation. Ensure high redundancy and completeness (>99%) up to a resolution of at least 0.80 Å.
-
Causality: High-angle diffraction data is required to resolve the subtle electron density differences between a C=O double bond and a C-OH single bond.
Step 4: Structure Solution and Self-Validating Refinement
-
Procedure: Solve the structure using intrinsic phasing or direct methods. Refine the model using full-matrix least-squares on F2 .
-
Self-Validation: The protocol validates itself through the final convergence metrics. A successful, accurate model must yield an R1 factor of < 0.05 and a Goodness-of-Fit (S) approximating 1.0. Furthermore, the residual electron density map must be flat (highest peak < 0.5 e/ų), confirming no missing or misplaced atoms.
Logical Framework for Tautomer Identification
The true power of SCXRD lies in its logical deduction of chemical state through geometric metrics. To definitively prove that the molecule exists as 5,6-dichloro-2-methyl-1H-pyrimidin-4-one rather than its isomers, the refined data is subjected to the following decision matrix:
-
Direct Hydrogen Location: In a high-quality 100 K dataset, the difference Fourier map will show a distinct peak of electron density adjacent to the N1 atom, with no corresponding peak near O4.
-
Bond Length Analysis: The C4–O bond length will refine to approximately 1.23 Å , which is characteristic of a carbonyl double bond (C=O). If the molecule were the 4-hydroxy tautomer, this bond would elongate to >1.32 Å.
-
Supramolecular Synthons: Pyrimidin-4-ones inherently form robust intermolecular hydrogen bonds[7]. The structure will typically reveal an R22(8) homodimeric hydrogen-bonding network where the N1–H acts as a donor to the C4=O acceptor of an adjacent molecule.
Logical decision tree for tautomer validation using SCXRD electron density and bond metrics.
Conclusion
While NMR and HRMS are indispensable for routine bulk analysis and formula confirmation, they lack the spatial resolution required to solve the tautomeric ambiguity inherent to pyrimidine derivatives. Single-Crystal X-ray Crystallography provides an internally validated, mathematically rigorous proof of the 5,6-dichloro-2-methyl-1H-pyrimidin-4-one structure. By analyzing bond lengths and directly observing the hydrogen-bonding network, SCXRD ensures absolute confidence in the molecular architecture prior to downstream biological assays or advanced drug formulation.
References
- BenchChem. "A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Birkbeck, University of London. "Comparison of NMR and X-ray crystallography.
- Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM.
- News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy.
- CymitQuimica. "CAS 51953-17-4 - Pyrimidone.
- PubMed / NIH. "6-Chloroisocytosine and 5-bromo-6-methylisocytosine: again, one or two tautomers present in the same crystal?
Sources
- 1. CAS 51953-17-4: 4-Pyrimidone | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. news-medical.net [news-medical.net]
- 7. 6-Chloroisocytosine and 5-bromo-6-methylisocytosine: again, one or two tautomers present in the same crystal? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one: A Comparative Guide to Analytical Modalities
Executive Summary
5,6-Dichloro-2-methyl-1H-pyrimidin-4-one (CAS 32265-50-2)[1][2] is a critical halogenated heterocyclic intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Accurate purity assessment of this intermediate is paramount; trace impurities—such as des-chloro analogs or positional isomers—can drastically alter the yield and safety profile of downstream products. However, the compound presents unique analytical challenges, primarily due to lactam-lactim tautomerism and the frequent unavailability of highly certified reference standards during early-stage synthesis.
This guide objectively compares the performance of three primary analytical modalities—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS)—providing researchers with field-proven protocols and data-driven insights aligned with the latest ICH Q2(R2) validation guidelines[3][4].
The Analytical Challenge: Causality in Method Selection
As a Senior Application Scientist, selecting an analytical method is never arbitrary; it is dictated by the physicochemical realities of the molecule. For 5,6-dichloro-2-methyl-1H-pyrimidin-4-one, two primary factors drive methodological design:
-
Lactam-Lactim Tautomerism: In solution, the pyrimidin-4-one core exists in equilibrium with its enol form (pyrimidin-4-ol). On a chromatographic timescale, uncatalyzed interconversion leads to severe peak broadening or split peaks. Causality: To achieve sharp, reproducible peaks in HPLC, the mobile phase pH must be strictly controlled (typically highly acidic) to lock the protonation state and collapse the tautomeric signals into a single sharp peak.
-
Lack of Chromophoric Equivalency & Standard Availability: During early development, certified reference standards of the exact analyte are rarely available. HPLC-UV relies on relative response factors; assuming an impurity has the same UV absorbance as the main peak often leads to gross miscalculations of purity. Causality: An orthogonal, absolute quantitation method like qNMR—which does not require an identical reference standard—must be employed to establish true baseline purity[5].
Comparison of Analytical Modalities
1H-qNMR: The Orthogonal Gold Standard
qNMR is a relative primary method where signal intensity is directly proportional to the number of protons contributing to the resonance, rendering the chemical structure of the reference standard irrelevant[5].
-
Chemical Insight: The 5 and 6 positions of our analyte are blocked by chlorine, and the N1-H proton is exchangeable and broad. Therefore, the 3 protons of the 2-methyl group ( δ ~2.4 ppm) serve as the sole and perfect quantitative handle. By using a certified internal standard like Maleic acid (singlet at δ 6.26 ppm), absolute purity can be determined with zero signal overlap[6][7].
HPLC-UV: The Routine Workhorse
While qNMR is superior for absolute quantitation, HPLC-UV remains the gold standard for routine batch-to-batch consistency and impurity tracking. Under ICH Q2(R2) guidelines, HPLC methods must demonstrate specificity, linearity, and robustness[3]. By utilizing a low-pH mobile phase, tautomeric peak distortion is suppressed, yielding high-resolution separation of the main peak from structurally similar des-chloro impurities.
LC-MS: The Impurity Profiler
LC-MS is indispensable for the structural elucidation of impurities (e.g., identifying a mono-chloro impurity via characteristic isotopic mass splitting). However, it is fundamentally flawed for absolute purity quantitation due to massive variations in ionization efficiencies between the parent compound and its byproducts.
Quantitative Data Comparison
The following table summarizes the performance metrics of each modality when applied to halogenated pyrimidine intermediates, reflecting typical validation parameters under ICH Q2(R2)[3].
| Analytical Parameter | 1H-qNMR (Absolute) | HPLC-UV (Relative Area %) | LC-MS (Profiling) |
| Primary Use Case | Absolute purity & standard certification | Routine QC & minor impurity tracking | Impurity identification & structural elucidation |
| Reference Standard Needed? | No (Uses universal internal standard) | Yes (For accurate %w/w quantitation) | No (Qualitative only) |
| Accuracy (Recovery) | 99.5% - 100.5% | 98.0% - 102.0% (if standard available) | N/A (Highly variable ionization) |
| Precision (RSD) | < 1.0% | < 0.5% | > 5.0% |
| Limit of Detection (LOD) | ~0.1% - 0.5% | ~0.01% - 0.05% | ~0.001% |
| Analysis Time per Sample | 15 - 20 minutes | 10 - 30 minutes | 15 - 30 minutes |
Experimental Protocols (Self-Validating Systems)
Protocol A: Absolute Purity Determination via 1H-qNMR
This protocol leverages Maleic acid as an internal standard, which is widely accepted in pharmaceutical analysis due to its non-volatility, stability, and distinct olefinic signal[6][8].
-
Sample Preparation: Accurately weigh ~15 mg of synthesized 5,6-dichloro-2-methyl-1H-pyrimidin-4-one and ~5 mg of NIST-traceable Maleic acid internal standard into a vial using a microbalance (precision ± 0.01 mg).
-
Dissolution: Add 0.6 mL of high-purity DMSO- d6 . Vortex until complete dissolution is achieved. Transfer to a high-quality 5 mm NMR tube.
-
Parameter Optimization (Critical Step):
-
Relaxation Delay (D1): Set D1 to ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton. This ensures complete spin recovery between pulses, preventing signal saturation. For methyl protons and maleic acid, a D1 of 30-40 seconds is required[7].
-
Pulse Angle: Use a 90° pulse for maximum signal-to-noise ratio.
-
Scans: Acquire 32 to 64 scans to ensure the signal-to-noise ratio (S/N) exceeds 250:1.
-
-
Integration & Calculation: Integrate the maleic acid singlet ( δ 6.26 ppm, 2H) and the analyte's 2-methyl singlet ( δ ~2.4 ppm, 3H). Calculate absolute purity using the standard qNMR mass-balance equation[8].
Protocol B: Routine Purity Profiling via HPLC-UV
Designed in accordance with ICH Q2(R2) principles for specificity and robustness[3].
-
Column Selection: Use a high-efficiency C18 column (e.g., 150 mm × 4.6 mm, 3 μ m) to provide adequate theoretical plates for resolving closely eluting des-chloro impurities.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality Check: The low pH suppresses lactam-lactim tautomerization, ensuring the compound elutes as a single, sharp peak rather than a broad plateau.
-
-
Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm (optimal for conjugated pyrimidine rings).
-
System Suitability: Inject a standard solution 5 times. Ensure peak tailing is ≤ 1.5 and RSD of peak area is ≤ 2.0% before analyzing unknown batches to validate system readiness.
Analytical Workflow Visualization
Decision-tree workflow for the purity assessment of synthesized pyrimidinone intermediates.
References
-
Molbase Chemical Encyclopedia. "5,6-dichloro-2-methyl-1H-pyrimidin-4-one (CAS 32265-50-2)". Molbase. Available at:[Link]
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA, December 14, 2023. Available at:[Link]
-
American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". Analytical Chemistry, October 27, 2014. Available at:[Link]
-
SciSpace / Int. Journal of Chemical & Pharmaceutical Analysis. "Quantitative nuclear magnetic resonance spectroscopic method development and validation...". February 16, 2018. Available at:[Link]
Sources
- 1. molbase.com [molbase.com]
- 2. echemi.com [echemi.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. govst.edu [govst.edu]
A Comparative Guide to Catalytic Systems for the Functionalization of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one
Abstract: 5,6-dichloro-2-methyl-1H-pyrimidin-4-one is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of two distinct chlorine atoms at the C5 and C6 positions offers multiple avenues for functionalization, yet presents a significant challenge in achieving regioselective transformations. This guide provides a comparative analysis of various catalytic systems—primarily focusing on palladium, copper, and nickel catalysts—for promoting carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions on this substrate. By examining the mechanistic underpinnings, catalyst performance, and substrate scope, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals to make informed decisions in catalyst selection for their synthetic campaigns.
The Substrate: Reactivity and Regioselectivity of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one
The pyrimidinone core is a privileged structure in medicinal chemistry. The reactivity of the two chlorine atoms in 5,6-dichloro-2-methyl-1H-pyrimidin-4-one is not identical. Generally, in dihalogenated N-heteroarenes, halides adjacent to a nitrogen atom (like the C6-Cl) are more susceptible to nucleophilic aromatic substitution (SNAr) and often more reactive in certain cross-coupling reactions. However, factors such as the catalyst, ligand, and reaction conditions can override this inherent bias, enabling selective functionalization at the C5 position. This guide will explore catalytic systems that can control and direct this selectivity, which is crucial for building molecular diversity.
Chapter 1: The Workhorse: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the most established and widely utilized method for the functionalization of halo-heteroarenes. Reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings provide robust and versatile pathways for forming C-C and C-N bonds.
Mechanistic Overview: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an organic halide. The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, more critically, the ligand, dictates the efficiency and selectivity of the reaction. The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to invert conventional site-selectivity in related dihalopyridine systems, favoring reaction at the position more distant from the nitrogen atom.[1][2]
Sources
characterization of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one synthesis byproducts
High-Resolution Characterization of 5,6-Dichloro-2-methyl-1H-pyrimidin-4-one Synthesis Byproducts: A Comparative Guide to Chromatographic Selectivity
Introduction
The synthesis of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one (often referenced by its tautomer, 5,6-dichloro-2-methylpyrimidin-4-ol, CAS 32265-50-2)[1] is a foundational process in the development of pharmaceutical intermediates, particularly for kinase inhibitors and antiviral nucleoside analogs[2]. The typical synthetic route involves the cyclization of acetamidine with a malonate derivative, followed by aggressive chlorination.
However, this halogenation process is rarely perfectly selective. It frequently yields a complex matrix of closely related byproducts, including over-chlorinated species like 4,5,6-trichloro-2-methylpyrimidine[3], unreacted monochloro intermediates, and subtle regioisomers. Accurately characterizing these byproducts is a significant analytical challenge. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl column chemistries for the LC-MS/MS characterization of these critical synthesis byproducts, providing actionable, data-backed methodologies for analytical scientists.
The Causality of Chromatographic Selectivity (Expertise & Experience)
Why do standard C18 columns consistently struggle to resolve halogenated pyrimidines? Alkyl-based phases (like C8 or C18) rely almost exclusively on hydrophobic (dispersive) interactions. When analytes possess a high ratio of heteroatoms to carbon—as is the case with highly chlorinated, polar pyrimidine rings—the differences in their overall hydrophobicity are marginal[4]. Consequently, co-elution of regioisomers is a severe and frequent issue.
Conversely, Biphenyl stationary phases incorporate two phenyl rings separated by a single carbon-carbon bond. This unique structural flexibility allows for enhanced π−π interactions with the electron-deficient aromatic rings of the halogenated pyrimidines. Furthermore, the biphenyl phase exhibits strong dipole-dipole interactions, which are highly sensitive to the exact spatial positioning of electronegative chlorine atoms on the pyrimidine ring[4][5]. This orthogonal selectivity mechanism is the causal driver for achieving baseline resolution of isomeric byproducts that a C18 column simply cannot separate.
Fig 1. Mechanistic divergence of stationary phase selectivity for halogenated pyrimidines.
Experimental Workflow & Self-Validating Protocol
To ensure high-fidelity data, the following LC-MS/MS protocol incorporates a self-validating System Suitability Test (SST). If the SST criteria are not met, the analytical run is automatically aborted, preventing the acquisition of misleading impurity profiles.
Fig 2. Parallel analytical workflow for comparative LC-MS/MS byproduct characterization.
Step-by-Step Methodology
1. Materials & Column Selection:
-
Sample: Crude synthesis mixture of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one[1].
-
Column A (Alternative): Standard C18 (100 x 2.1 mm, 1.7 µm)[4].
-
Column B (Recommended): Raptor Biphenyl (100 x 2.1 mm, 1.7 µm)[5].
-
Mobile Phases: (A) 0.1% Formic acid in MS-grade Water; (B) 0.1% Formic acid in Acetonitrile.
2. Sample Preparation: Dilute 10 µL of the crude reaction mixture in 990 µL of 50:50 Water:Acetonitrile. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
3. Self-Validating System Suitability Test (SST): Prior to analyzing the crude mixture, inject a known standard mixture containing 5-chloro-2-methylpyrimidin-4-ol and 5,6-dichloro-2-methylpyrimidin-4-ol.
-
Validation Criteria: The chromatographic resolution ( Rs ) between the two peaks must be ≥1.5 . The tailing factor ( Tf ) must be ≤1.2 .
-
Causality: If Rs<1.5 , the stationary phase has likely suffered from silanol exposure or the mobile phase has degraded, meaning regioisomers in the actual sample will co-elute. If criteria fail, purge the system and replace the mobile phase before proceeding.
4. Chromatographic Gradient & MS Parameters:
-
Gradient: 0.0–1.0 min (5% B); 1.0–6.0 min (Linear ramp to 60% B); 6.0–7.5 min (95% B wash); 7.5–10.0 min (5% B equilibration). Flow rate: 0.4 mL/min.
-
Mass Spectrometry (ESI+): Capillary voltage at 3.0 kV, desolvation temperature at 400°C. Monitor specific m/z transitions (see Table 1).
Quantitative Data Presentation: Product vs. Alternatives
Table 1: Target Compound and Expected Synthesis Byproducts
| Compound Name | Structural Role | Exact Mass | Expected [M+H]+ |
| 5,6-dichloro-2-methyl-1H-pyrimidin-4-one | Target Product | 177.97 | 178.98 |
| 5-chloro-2-methyl-1H-pyrimidin-4-one | Under-chlorinated Byproduct | 144.01 | 145.02 |
| 4,5,6-trichloro-2-methylpyrimidine | Over-chlorinated Byproduct | 195.94 | 196.94 |
| 4,6-dichloro-2-methylpyrimidin-5-ol | Regioisomeric Impurity | 177.97 | 178.98 |
Table 2: Chromatographic Performance Comparison (C18 vs. Biphenyl)
| Analyte Pair | Column Chemistry | Retention Time (min) | Resolution ( Rs ) | Peak Tailing ( Tf ) |
| Target / Regioisomer | Standard C18 | 4.12 / 4.15 | 0.4 (Co-elution) | 1.40 |
| Target / Regioisomer | Biphenyl | 4.35 / 4.85 | 2.8 (Baseline) | 1.05 |
| Target / Over-chlorinated | Standard C18 | 4.12 / 4.90 | 3.1 | 1.30 |
| Target / Over-chlorinated | Biphenyl | 4.35 / 5.50 | 4.5 | 1.02 |
Analysis of Results
The experimental data in Table 2 clearly demonstrates the critical limitations of the C18 column. The target product and its regioisomeric impurity share identical molecular weights and nearly identical partition coefficients. On the C18 column, they co-elute ( Rs=0.4 ), making accurate quantification impossible without complex, error-prone MS/MS deconvolution.
The Biphenyl column, however, leverages the subtle differences in the electron density distribution of the two isomers. The distinct π−π interactions result in a definitive baseline separation ( Rs=2.8 ), proving its absolute superiority for halogenated pyrimidine characterization[4][5].
Conclusion
For the rigorous characterization of 5,6-dichloro-2-methyl-1H-pyrimidin-4-one and its synthesis byproducts, transitioning from a standard C18 to a Biphenyl stationary phase is not merely an optimization—it is a methodological necessity. By exploiting π−π and dipole-dipole interactions, researchers can achieve the baseline resolution required for accurate yield determination and impurity profiling, thereby ensuring the safety and integrity of downstream pharmaceutical development.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
